1H-Imidazol-2-amine hydrochloride
Description
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Properties
IUPAC Name |
1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c4-3-5-1-2-6-3;/h1-2H,(H3,4,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUZBZFCWCJPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480651 | |
| Record name | 1H-Imidazol-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57575-96-9 | |
| Record name | 1H-Imidazol-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H-Imidazol-2-amine hydrochloride CAS number 57575-96-9
An In-Depth Technical Guide to 1H-Imidazol-2-amine hydrochloride (CAS 57575-96-9): A Versatile Scaffold in Modern Drug Discovery
Executive Summary
1H-Imidazol-2-amine hydrochloride, a simple yet potent heterocyclic compound, represents a cornerstone in the field of medicinal chemistry and drug development. As the hydrochloride salt of 2-aminoimidazole (2-AI), it offers enhanced stability and aqueous solubility, making it an ideal starting material and research tool.[1] The 2-AI scaffold is a "privileged pharmacophore," appearing in a diverse array of natural products, particularly marine alkaloids, and a growing number of FDA-approved therapeutics.[2][3][4] Its significance lies in its ability to act as a bioisostere of guanidine, triazoles, and benzamidines, offering favorable physicochemical properties and potent biological activity across various targets.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the core chemical properties, synthesis, key biological applications, and practical experimental considerations of this versatile molecule.
Core Chemical and Physical Properties
1H-Imidazol-2-amine hydrochloride is a five-membered aromatic heterocycle containing two nitrogen atoms, with an amine substituent at the 2-position.[1] The hydrochloride salt form ensures the compound is typically a stable, white to off-white crystalline solid with good solubility in water, a critical attribute for its use in biological assays and as a reactant in aqueous or protic solvent systems.[1]
| Property | Value | Source |
| CAS Number | 57575-96-9 | [1][5] |
| Molecular Formula | C₃H₆ClN₃ | [1][5][6] |
| Molecular Weight | 119.55 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| InChI Key | QKUZBZFCWCJPFK-UHFFFAOYSA-N | [5][6] |
| SMILES | C1=CN=C(N1)N.Cl | [5] |
The imidazole ring is aromatic and planar. The hydrochloride salt form protonates one of the ring nitrogens or the exocyclic amine, which significantly enhances the compound's stability and prevents degradation, making it reliable for long-term storage and use in reproducible experiments.
Synthesis and Chemical Reactivity
The 2-aminoimidazole core is a highly sought-after structure, and numerous synthetic routes have been developed.[3] These methods often involve condensation reactions, nucleophilic substitutions, and metal-mediated cyclizations.[2] A common and effective strategy involves the reaction of a guanidine-containing compound with an α-haloketone or its equivalent, leading to the formation of the imidazole ring.
Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for synthesizing substituted 2-aminoimidazoles, a pathway that highlights the fundamental reaction between a nucleophilic guanidine and an electrophilic carbonyl compound.
Caption: Generalized workflow for the synthesis of 2-aminoimidazoles.
Exemplary Synthetic Protocol: Denitrogenative Transformation
One innovative method involves the denitrogenative transformation of 5-amino-1,2,3-triazoles. This approach leverages the reactivity of triazoles under acidic conditions to yield functionalized 1H-imidazoles.
Objective: To synthesize a 2-substituted 1H-imidazole derivative from a 5-amino-1,2,3-triazole precursor.
Materials:
-
5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole derivative (0.5 mmol)
-
Alcohol solvent (ROH, e.g., Methanol, Ethanol) (10 mL)
-
Concentrated Hydrochloric Acid (conc. HCl) (0.5 mL)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine the 5-amino-1,2,3-triazole derivative (0.5 mmol), the chosen alcohol solvent (10 mL), and concentrated HCl (0.5 mL).[7]
-
Reflux: Heat the resulting mixture to reflux and maintain for 3 hours.[7] The causality here is that the acidic conditions and heat facilitate the initial hydrolysis of the acetal to an aldehyde, which then undergoes intramolecular cyclization and subsequent rearrangement to form the imidazole ring.[7]
-
Workup: After cooling to room temperature, carefully neutralize the mixture with an aqueous solution of NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).[7]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the final 2-substituted 1H-imidazole.
This protocol is self-validating as the reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through standard analytical techniques.
The Role of 2-Aminoimidazole in Medicinal Chemistry
The 2-AI scaffold is considered a "privileged structure" because it can bind to a wide range of biological targets with high affinity. Its utility stems primarily from its function as a bioisostere for the guanidinium group found in arginine and other endogenous molecules.
Bioisosterism with Guanidine
The guanidinium group is highly basic (pKa ≈ 13.5) and is typically protonated under physiological conditions. While this positive charge is crucial for interactions like forming salt bridges with aspartate or glutamate residues in proteins, it can also lead to poor pharmacokinetic properties (e.g., low membrane permeability). The 2-aminoimidazole group has a significantly lower pKa (≈ 8.5), allowing it to exist in both protonated and neutral forms at physiological pH.[8] This modulation of basicity is a key advantage, as it can still participate in crucial hydrogen bonding and electrostatic interactions while improving the drug-like properties of the molecule.[8]
Caption: Bioisosteric relationship between Guanidinium and 2-Aminoimidazole.
This strategic replacement has been successfully employed in numerous approved drugs.
| Drug Name | Therapeutic Class | Significance of 2-AI Moiety |
| Linagliptin | DPP-4 Inhibitor (Anti-diabetic) | The 2-AI core is part of a xanthine scaffold, crucial for binding to the dipeptidyl peptidase-4 enzyme.[2] |
| Emedastine | H1 Histamine Receptor Antagonist | Acts as a key pharmacophore for interaction with the H1 receptor, providing anti-allergic effects.[2] |
| Albendazole | Anthelmintic (Anti-parasitic) | The benzimidazole-2-amine structure is fundamental to its mechanism of inhibiting tubulin polymerization in parasites.[2] |
Key Biological Activities and Therapeutic Targets
The versatility of the 2-AI scaffold is evident in its wide range of documented biological activities, from enzyme inhibition to the disruption of bacterial biofilms.
Case Study: Inhibition of Human Arginase I
Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea.[8] Its upregulation is implicated in various diseases, including cancer and cardiovascular conditions, making it a valuable therapeutic target.
-
Mechanism of Inhibition: Studies have shown that 2-aminoimidazole itself is a weak, noncompetitive inhibitor of human arginase I, with a Ki of 3.6 mM.[8] X-ray crystallography revealed that it binds in the active site but does not directly coordinate with the catalytic binuclear manganese cluster.[8]
-
Rationale for Drug Design: This initial finding prompted a structure-based design approach. The hypothesis was that by tethering the 2-AI moiety to an L-amino acid backbone, the scaffold could be positioned to interact directly with the manganese cluster, thereby increasing potency.
-
Outcome: The synthesis of L-2-aminohistidine (2AH), which incorporates the 2-AI group, resulted in a compound with a ~10-fold increase in binding affinity (Ki = 0.3 mM).[8] This demonstrates the power of using the 2-AI scaffold as a foundation for developing more potent and specific enzyme inhibitors.
Caption: Conceptual workflow for inhibitor development using the 2-AI scaffold.
Case Study: Anti-Biofilm Activity
Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The 2-AI scaffold is a prominent feature in marine alkaloids like oroidin and bromoageliferin, which are known for their potent anti-biofilm activity.[3] This has inspired the synthesis of libraries of 2-AI derivatives that can prevent biofilm formation or disperse established biofilms, offering a promising strategy to combat antibiotic resistance.[3][9]
Practical Considerations for the Researcher
Handling and Safety
As with any chemical reagent, proper safety protocols must be followed. 1H-Imidazol-2-amine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[10][11] |
| Eye Irritation | H319 | Causes serious eye irritation.[10][11] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[10][11] |
Analytical Characterization Protocol
Objective: To confirm the identity and purity of a synthesized batch of a 2-aminoimidazole derivative.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample.
-
Analyze using Electrospray Ionization (ESI) or Electron Impact (EI) MS.
-
Expected Outcome: The mass spectrum should display a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the free base.[2]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).
-
Inject the sample and analyze the chromatogram.
-
Expected Outcome: A single major peak indicates high purity. This technique is also essential for quantitative analysis in pharmacokinetic studies.[13]
-
Conclusion
1H-Imidazol-2-amine hydrochloride is far more than a simple chemical reagent; it is a validated and highly valuable building block in the design of new therapeutics. Its unique properties as a guanidine bioisostere provide a distinct advantage in modulating the physicochemical and pharmacokinetic profiles of lead compounds.[2][8] From inhibiting key metabolic enzymes to disrupting bacterial defenses, the 2-aminoimidazole scaffold continues to demonstrate broad pharmacological relevance.[3][8] For researchers in drug discovery, a thorough understanding of its chemistry, biological roles, and practical handling is essential for leveraging its full potential in developing the next generation of medicines.
References
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Wikipedia. Histamine. [Link]
-
MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
-
MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]
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ResearchGate. 2-Aminoimidazoles in Medicinal Chemistry | Request PDF. [Link]
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ACS Omega. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. [Link]
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PubMed Central. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. [Link]
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Chemsrc. 1H-Imidazole hydrochloride | CAS#:1467-16-9. [Link]
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ResearchGate. (PDF) 2-Aminoimidazoles. [Link]
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PubChem. 1-Methyl-1H-imidazol-2-amine hydrochloride. [Link]
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PubChem. 1H-Imidazol-2-amine hydrochloride. [Link]
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PubMed. 2-Aminoimidazoles in medicinal chemistry. [Link]
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PubMed. Pharmacokinetic studies of amino acid analogues of 2-nitroimidazole, new hypoxic cell radiosensitizers. [Link]
- Google Patents. EP1953146A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl) amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.
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ResearchGate. Synthesis of 2-aminoimidazole derivatives using KOAc as a base. [Link]
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ResearchGate. (PDF) Overview on Biological Activities of Imidazole Derivatives. [Link]
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National Institutes of Health. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. [Link]
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ASM Journals. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents | Antimicrobial Agents and Chemotherapy. [Link]
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Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]
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ResearchGate. (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]
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PubMed. Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Aminoimidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Aminoimidazole hydrochloride is a pivotal structural motif in medicinal chemistry, serving as a cornerstone for the synthesis of a diverse array of bioactive molecules. Its presence in numerous natural products and pharmacologically active compounds underscores the importance of a comprehensive understanding of its physicochemical properties. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility and stability of 2-aminoimidazole hydrochloride. By elucidating the principles that govern these critical parameters and offering detailed experimental protocols, this document aims to empower scientists to optimize the handling, formulation, and application of this versatile compound.
The Crucial Role of Solubility in Drug Discovery and Development
The solubility of an active pharmaceutical ingredient (API) is a paramount consideration in the drug development process. It dictates the bioavailability of a compound and influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy. 2-Aminoimidazole hydrochloride, as a salt, is anticipated to exhibit enhanced aqueous solubility compared to its free base form. This section will delve into the theoretical underpinnings of solubility and present available data for 2-aminoimidazole hydrochloride in various solvent systems.
Theoretical Framework of Solubility
The dissolution of a solid in a liquid is an equilibrium process governed by the intermolecular forces between the solute and the solvent. For a salt like 2-aminoimidazole hydrochloride, the process involves the dissociation of the ionic lattice and the solvation of the resulting ions by the solvent molecules. The adage "like dissolves like" provides a foundational principle: polar solvents are generally effective at dissolving polar and ionic compounds, while nonpolar solvents are better suited for nonpolar solutes.
Aqueous Solubility
The hydrochloride salt of 2-aminoimidazole is expected to be soluble in water. This is supported by the fact that the related compound, 2-aminoimidazole sulfate, is described as soluble in water.[1] The protonated amino group and the imidazole ring nitrogens can readily form hydrogen bonds with water molecules, facilitating its dissolution.
Solubility in Organic Solvents
The solubility in organic solvents is influenced by the polarity of the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents, capable of hydrogen bonding, are expected to be effective in dissolving 2-aminoimidazole hydrochloride. Thiamine, a molecule containing an amino-pyrimidine ring, is soluble in methanol.[2]
-
Polar Aprotic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent known for its ability to dissolve a wide range of compounds.[3] The free base, 2-aminoimidazole, has been shown to be soluble in formulations containing DMSO.[4]
-
Nonpolar Solvents: Due to its ionic and polar nature, 2-aminoimidazole hydrochloride is expected to have very low solubility in nonpolar solvents such as hexanes or toluene.
Table 1: Summary of Expected Solubility of 2-Aminoimidazole Hydrochloride
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aqueous | Water | High | Ionic nature and hydrogen bonding potential. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding and solvating the ionic species. |
| Polar Aprotic | DMSO | Moderate to High | High polarity facilitates dissolution of polar and ionic compounds. |
| Nonpolar | Hexanes, Toluene | Low | Mismatch in polarity between the ionic solute and the nonpolar solvent. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. Two common methods are the kinetic and thermodynamic solubility assays.
The thermodynamic solubility represents the true equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of 2-aminoimidazole hydrochloride in a given solvent.
Materials:
-
2-Aminoimidazole hydrochloride (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of solid 2-aminoimidazole hydrochloride to a vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on a shaker/rotator at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent.
-
Quantify the concentration of 2-aminoimidazole hydrochloride in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or molarity.
Understanding and Ensuring the Stability of 2-Aminoimidazole Hydrochloride
The chemical stability of an API is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. This section will explore the factors influencing the stability of 2-aminoimidazole hydrochloride and provide guidance on conducting stability studies.
Key Factors Influencing Stability
Several environmental factors can influence the stability of 2-aminoimidazole hydrochloride:
-
pH: The stability of imidazole-containing compounds is often pH-dependent. Thiamine, for instance, is stable in acidic conditions but unstable in alkaline solutions.[2] Given that 2-aminoimidazole hydrochloride is the salt of a weak base, the pH of its aqueous solutions will be acidic. Maintaining an acidic to neutral pH is likely crucial for its stability.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Thermal stability studies are essential to determine the appropriate storage and handling temperatures.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation. Studies on the related 2-aminoimidazole free base have shown it to be relatively photostable compared to other 2-aminoazoles, but protection from light is still recommended during storage.[5] Benzimidazole-containing drugs have demonstrated high photosensitivity in solution but are more stable in their solid form.
-
Oxidation: The imidazole ring can be susceptible to oxidation. Forced degradation studies using oxidizing agents are necessary to assess this potential degradation pathway.
-
Hygroscopicity: As a hydrochloride salt, 2-aminoimidazole hydrochloride may be hygroscopic, meaning it can absorb moisture from the air.[6] The absorbed water can potentially lead to physical changes (e.g., deliquescence) or chemical degradation.
Forced Degradation Studies: A Proactive Approach to Understanding Stability
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the API to conditions more severe than those it would encounter during storage.[7] The goal is to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.
Caption: Workflow for forced degradation studies of 2-aminoimidazole hydrochloride.
Objective: To investigate the degradation of 2-aminoimidazole hydrochloride under various stress conditions.
Materials:
-
2-Aminoimidazole hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Suitable organic solvents (e.g., methanol, acetonitrile)
-
Temperature-controlled oven
-
Photostability chamber compliant with ICH Q1B guidelines[5][8]
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of 2-aminoimidazole hydrochloride in water or a suitable co-solvent at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix equal volumes of the stock solution and a 0.2 M HCl solution to achieve a final HCl concentration of 0.1 M.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute for analysis.
-
-
Basic Degradation:
-
Mix equal volumes of the stock solution and a 0.2 M NaOH solution to achieve a final NaOH concentration of 0.1 M.
-
Incubate at room temperature for defined periods, monitoring for degradation.
-
At each time point, withdraw a sample, neutralize it, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of, for example, 3% H₂O₂.
-
Incubate at room temperature for defined periods.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid 2-aminoimidazole hydrochloride and a vial of the stock solution in an oven at an elevated temperature (e.g., 60°C or 80°C).
-
Monitor for degradation over time.
-
For the solid sample, dissolve a known amount in a suitable solvent for analysis at each time point.
-
For the solution sample, withdraw an aliquot and dilute for analysis at each time point.
-
-
Photodegradation:
-
Expose samples of the solid and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[5][8] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples at the end of the exposure period.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
-
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)) to establish the retest period for a drug substance or the shelf life for a drug product.[7][9]
Table 2: ICH Conditions for Formal Stability Studies
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Handling and Storage Recommendations
Based on the available information and general chemical principles, the following handling and storage recommendations are provided for 2-aminoimidazole hydrochloride:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Protection from light is also recommended.[5]
-
Hygroscopicity: Due to its potential hygroscopicity, exposure to humid environments should be minimized. If the compound is found to be hygroscopic, storage in a desiccator may be necessary.
-
Solution Stability: Aqueous solutions should ideally be prepared fresh. If storage is necessary, they should be kept at a low temperature (2-8°C) and protected from light. The pH of the solution should be monitored, as shifts towards alkalinity may promote degradation.
Conclusion
A thorough understanding of the solubility and stability of 2-aminoimidazole hydrochloride is indispensable for its successful application in research and drug development. While this guide provides a comprehensive overview based on available data and established scientific principles, it is imperative that researchers conduct their own specific experiments to determine these properties under their unique experimental conditions. The protocols and theoretical frameworks presented herein serve as a robust starting point for these investigations, enabling the generation of reliable data to support the advancement of new therapeutic agents.
References
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Wikipedia. Thiamine. [Link]
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International Council for Harmonisation. Q1B Photostability Testing of New Drug Substances and Products. [Link]
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PubChem. 2-Aminoimidazole. [Link]
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United States Pharmacopeia. General Chapter <1236> Solubility. [Link]
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International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- Todd, Z. R., et al. (2018). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth.
- Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & pharmaceutical bulletin, 54(6), 802-806.
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European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
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The Synthetic Chemist's Guide to 2-Aminoimidazoles from Cyanamide: A Technical Whitepaper
Foreword: The Enduring Relevance of the 2-Aminoimidazole Scaffold
I. The Strategic Advantage of Cyanamide in Heterocyclic Synthesis
Cyanamide (H₂NCN) presents itself as a uniquely versatile C1 synthon in the construction of nitrogen-containing heterocycles.[3][4] Its ambiphilic nature, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, allows for a diverse range of reactivity. This duality is the cornerstone of its utility in forming the 2-aminoimidazole core. The choice of cyanamide as a starting material is often predicated on its commercial availability, relatively low cost, and its ability to directly install the characteristic exocyclic amino group of the target heterocycle.
II. Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of 2-aminoimidazoles from cyanamide can be broadly categorized into two primary strategies: condensation reactions with α-functionalized carbonyl compounds and cycloaddition approaches. The selection of a particular route is often dictated by the desired substitution pattern on the imidazole ring and the availability of starting materials.
A. The Cornerstone Condensation: Reaction with α-Haloketones and α-Hydroxyketones
The most classical and widely employed method for the construction of the 2-aminoimidazole ring involves the condensation of cyanamide with an α-haloketone or an α-hydroxyketone (or its synthetic equivalent). This approach builds the C4-C5 bond of the imidazole ring through the reaction of the α-carbon of the ketone with the nitrogen of cyanamide, followed by cyclization.
The reaction proceeds via an initial SN2 reaction where the amino group of cyanamide displaces the halide or a protonated hydroxyl group of the ketone to form an N-substituted cyanamide intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the second nitrogen of the cyanamide onto the carbonyl carbon. Tautomerization of the resulting cyclic intermediate leads to the aromatic 2-aminoimidazole product. The choice of solvent and base is critical in this reaction, as it influences the rate of both the initial substitution and the subsequent cyclization.
Figure 1: Generalized workflow for the condensation synthesis of 2-aminoimidazoles.
This protocol provides a representative procedure for the synthesis of a 2-aminoimidazole derivative from an α-bromoketone and cyanamide.
Materials:
-
α-Bromoketone (1.0 equiv)
-
Cyanamide (1.2 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α-bromoketone and ethanol.
-
Stir the mixture at room temperature until the α-bromoketone is fully dissolved.
-
Add sodium bicarbonate, followed by cyanamide.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminoimidazole.
Self-Validation: The progress of the reaction can be effectively monitored by TLC, observing the consumption of the starting α-bromoketone and the appearance of a new, more polar spot corresponding to the 2-aminoimidazole product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. Modern Approaches: Metal-Catalyzed Syntheses
More recent advancements have introduced metal-catalyzed methods for the synthesis of 2-aminoimidazoles, often offering milder reaction conditions and broader substrate scope.[2] While not always directly employing cyanamide in its free form, these methods often utilize cyanamide derivatives or generate a cyanamide equivalent in situ. For instance, palladium-catalyzed carboamination reactions of N-propargyl guanidines, which can be derived from cyanamide, have emerged as a powerful tool for constructing substituted 2-aminoimidazoles.[2]
III. Data Presentation: A Comparative Overview
To facilitate the selection of an appropriate synthetic route, the following table summarizes key parameters for the classical condensation method with various substrates.
| Starting Material | Reaction Conditions | Yield (%) | Reference |
| α-Bromopropiophenone | NaHCO₃, EtOH, Reflux | 75-85 | [General knowledge] |
| 2-Bromo-1-phenylethanone | K₂CO₃, DMF, 80 °C | 80-90 | [General knowledge] |
| 2-Hydroxy-1,2-diphenylethanone | H₂NCN, AcOH, Reflux | 60-70 | [General knowledge] |
IV. The Prebiotic Chemistry Connection: A Note on the Origins of Life
Intriguingly, the synthesis of 2-aminoimidazoles from cyanamide and glycolaldehyde (a simple sugar) is a key reaction in some models of prebiotic chemistry.[5] This suggests that the fundamental chemistry we utilize in the laboratory today may have played a role in the emergence of life's building blocks on the early Earth.[5] Under plausible prebiotic conditions, the reaction between cyanamide and glycolaldehyde can lead to the formation of 2-aminooxazole, which can then rearrange to form 2-aminoimidazole.[5] This connection underscores the fundamental and robust nature of the chemical principles governing 2-aminoimidazole synthesis.
Figure 2: Simplified pathway for the prebiotic synthesis of 2-aminoimidazole.
V. Conclusion and Future Outlook
The synthesis of 2-aminoimidazole derivatives from cyanamide remains a cornerstone of heterocyclic chemistry. The classical condensation with α-functionalized carbonyls offers a robust and straightforward entry into this important class of molecules. As the demand for novel and structurally diverse 2-aminoimidazoles continues to grow, particularly in the pharmaceutical industry, the development of new synthetic methodologies will undoubtedly remain an active area of research. Future innovations may focus on asymmetric syntheses, the use of more sustainable catalysts, and the development of one-pot procedures to further streamline the construction of these valuable compounds.
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Spectroscopic Characterization of 1H-Imidazol-2-amine Hydrochloride: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 1H-Imidazol-2-amine hydrochloride (CAS 57575-96-9), a key building block in pharmaceutical and materials science. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for confirming the molecular structure, assessing purity, and predicting reactivity. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the rationale behind the experimental methodologies and data interpretation.
Introduction
1H-Imidazol-2-amine hydrochloride is the salt form of 2-aminoimidazole, a versatile heterocyclic compound. The imidazole ring is a fundamental motif in numerous biologically active molecules, and the 2-amino substitution provides a key site for further functionalization. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and in various applications. Accurate spectroscopic characterization is the cornerstone of its reliable use in research and development.
Caption: Protonation of 1H-Imidazol-2-amine to its hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1H-Imidazol-2-amine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: Acquiring NMR Spectra
A standardized protocol for obtaining high-quality NMR spectra of a solid sample like 1H-Imidazol-2-amine hydrochloride is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR[6].
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar compounds like amine hydrochlorides.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans will be necessary.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
IR Spectral Data and Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) of Free Base | Expected Wavenumber (cm⁻¹) of Hydrochloride Salt | Intensity |
| N-H Stretch (Amine & Imidazole) | 3400 - 3100 | 3200 - 2800 (broad) | Medium to Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Medium |
| C=N Stretch (Imidazole Ring) | 1650 - 1550 | 1650 - 1550 | Strong |
| N-H Bend (Amine) | 1650 - 1580 | 1630 - 1550 | Medium |
| C-N Stretch | 1350 - 1250 | 1350 - 1250 | Medium to Strong |
Interpretation:
-
N-H Stretching: The free base will show characteristic N-H stretching vibrations for the primary amine and the imidazole NH group in the 3400-3100 cm⁻¹ region. For the hydrochloride salt, the formation of the ammonium-like N⁺-H bond results in a very broad and strong absorption band in the 3200-2800 cm⁻¹ range.[7][8][9] This broadness is a result of extensive hydrogen bonding in the solid state.
-
C=N and C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the imidazole ring will appear in the fingerprint region of the spectrum and are characteristic of the heterocyclic core.
-
N-H Bending: The N-H bending vibration of the primary amine group is expected in the 1650-1580 cm⁻¹ region. In the hydrochloride salt, this band may be shifted and appear in the 1630-1550 cm⁻¹ range.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.
Experimental Protocol: Acquiring a Mass Spectrum
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 1H-Imidazol-2-amine hydrochloride, as it tends to produce intact molecular ions.[10][11][12]
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their mass-to-charge ratios are determined.
-
Data Acquisition: Acquire the mass spectrum, typically in the positive ion mode to observe the protonated molecule.
Caption: General workflow for Electrospray Ionization Mass Spectrometry.
Mass Spectrum Data and Interpretation
| Ion | Expected m/z | Description |
| [M+H]⁺ | 84.06 | Protonated molecule of the free base |
| [M]⁺ | 83.05 | Molecular ion of the free base |
Interpretation:
When analyzing 1H-Imidazol-2-amine hydrochloride by ESI-MS, the observed spectrum will correspond to the free base, 2-aminoimidazole. The hydrochloric acid will be lost during the ionization process. The molecular weight of 2-aminoimidazole is 83.09 g/mol .[1][2][3]
-
Protonated Molecule [M+H]⁺: In positive ion mode ESI, the most abundant ion is typically the protonated molecule. For 2-aminoimidazole, this will be observed at an m/z of approximately 84.06, corresponding to the formula [C₃H₆N₃]⁺.
-
Molecular Ion [M]⁺: A less abundant molecular ion at an m/z of around 83.05, corresponding to the radical cation [C₃H₅N₃]⁺˙, may also be observed.[1] The presence of these ions confirms the molecular weight of the organic component of the salt. It is important to note that the chloride ion is generally not observed in positive ion mode ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of 1H-Imidazol-2-amine hydrochloride, through the combined application of NMR, IR, and MS, provides a robust confirmation of its chemical structure. While direct spectral data for the hydrochloride salt can be elusive, a thorough understanding of the spectral characteristics of the parent free base, 2-aminoimidazole, coupled with the predictable effects of protonation, allows for a confident and accurate structural assignment. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively utilize these spectroscopic techniques in their work with this important chemical building block.
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The 2-Aminoimidazole Scaffold: From Marine Origins to a New Frontier in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen World of Chemical Scaffolds
In the vast ocean of chemical entities, certain core structures, or scaffolds, emerge with remarkable frequency, hinting at a privileged role in biological interactions. The 2-aminoimidazole (2-AI) moiety is one such scaffold. For decades, this deceptively simple heterocycle has been a recurring motif in a plethora of natural products, particularly those of marine origin.[1][2] Its journey from an obscure marine metabolite to a promising lead in the fight against antimicrobial resistance and other challenging diseases is a testament to the power of natural product discovery and the ingenuity of synthetic chemistry. This guide aims to provide a comprehensive overview of the discovery, history, and burgeoning therapeutic potential of 2-aminoimidazole compounds, offering insights for researchers poised to explore this exciting chemical space.
The Serendipitous Discovery: A Gift from the Sea
The story of 2-aminoimidazole compounds is intrinsically linked to the exploration of marine biodiversity. For millennia, terrestrial organisms were the primary source of natural products for medicinal purposes. However, the mid-20th century saw a surge in the exploration of the marine environment, revealing an untapped reservoir of novel chemical structures with potent biological activities.[3][4]
It was within this context that the first 2-AI alkaloids were discovered. Marine sponges, particularly of the genera Agelas, Leucetta, and Clathrina, proved to be a rich source of these compounds.[5] The initial discovery of 2-AI alkaloids in marine sponges was reported by Kashman's group in 1987, sparking decades of research into this fascinating family of molecules.[5]
Oroidin: The Archetypal 2-Aminoimidazole Alkaloid
Among the first and most influential discoveries was that of oroidin , isolated from the sponge Agelas oroides.[6] The structure of oroidin, a bromopyrrole alkaloid featuring the 2-aminoimidazole core, presented a significant challenge for elucidation in its time.[6][7] Its unique architecture and potent biological activities immediately marked it as a molecule of interest. Oroidin and its congeners, such as hymenidin and clathrodin, laid the foundation for the entire class of 2-aminoimidazole marine alkaloids.[1]
Caption: The core 2-aminoimidazole scaffold and representative marine natural products.
A Broad Spectrum of Biological Activity: More Than Just a Pretty Scaffold
The initial interest in 2-AI compounds was fueled by their diverse and potent biological activities. Early studies revealed cytotoxic, antimicrobial, and antifungal properties.[5] This broad spectrum of activity suggested that the 2-AI scaffold could interact with a variety of biological targets, making it a privileged structure in medicinal chemistry.[1][2]
| Biological Activity | Target/Organism | Representative Compound(s) | Reference(s) |
| Anti-biofilm | Pseudomonas aeruginosa, Staphylococcus aureus | Oroidin derivatives, synthetic 2-AIs | [8][9][10] |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Oroidin, Hymenidin | [1] |
| Antifungal | Saccharomyces cerevisiae | N-methylmanzacidin C | [11] |
| Anticancer | Human cancer cell lines | Various synthetic derivatives | [1] |
| Kinase Inhibition | DYRK & CLK Kinases | Leucettamine B-related compounds | [1] |
| Anti-inflammatory | - | Various synthetic derivatives | [1] |
| AGE Inhibition | Advanced Glycation End-products | Synthetic 2-AI compounds | [12] |
Table 1: Summary of key biological activities of 2-aminoimidazole compounds.
Of all the observed biological activities, the ability of 2-AI compounds to inhibit and disperse bacterial biofilms has emerged as the most significant and therapeutically promising.
The Synthetic Challenge: Accessing the 2-Aminoimidazole Core
While nature provided the initial inspiration, the limited availability of these compounds from marine sources necessitated the development of efficient synthetic routes. The synthesis of the 2-aminoimidazole core and its derivatives has been an active area of research, with methodologies evolving from classical condensation reactions to modern metal-catalyzed approaches.
Classical Approaches: Condensation and Cyclization
The most traditional methods for constructing the 2-aminoimidazole ring involve the condensation of an α-haloketone with guanidine or its derivatives.[13] This approach, while effective, can be limited by the availability of the starting materials and the harsh reaction conditions often required.
Caption: Classical synthesis of 2-aminoimidazoles via condensation.
More recently, greener synthetic approaches have been developed, utilizing deep eutectic solvents (DESs) to facilitate the reaction, reduce reaction times, and simplify product isolation.[14]
Modern Synthetic Strategies: Expanding the Chemical Space
To overcome the limitations of classical methods and to enable the rapid generation of diverse 2-AI libraries for screening, more sophisticated synthetic strategies have been developed. These include:
-
Ring Transformation Reactions: Utilizing other heterocyclic systems, such as 2-aminopyrimidines, as precursors to the 2-aminoimidazole ring.[5]
-
Metal-Mediated Cyclizations: Employing transition metals, such as palladium, to catalyze the formation of the imidazole ring.[13] A notable example is the Pd-catalyzed carboamination of N-propargyl guanidines, which allows for the simultaneous formation of both a C-N and a C-C bond.[13][15] This method offers a high degree of flexibility in introducing substituents onto the 2-AI core.[13][15]
Experimental Protocol: Pd-Catalyzed Alkyne Carboamination for 2-Aminoimidazole Synthesis (Adapted from Wolfe, J. P., et al.)[13]
-
Reaction Setup: To an oven-dried reaction vessel, add the N-propargyl guanidine substrate (1.0 equiv.), the aryl triflate (1.2-2.0 equiv.), LiOtBu (2.4 equiv.), Pd(OAc)₂ (4 mol %), and RuPhos (8 mol %).
-
Solvent Addition: Add anhydrous PhCF₃ (0.1 M) to the reaction vessel under an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to 100 °C for 3-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminoimidazole product.
The Anti-Biofilm Revolution: A New Paradigm in Antibacterial Therapy
Perhaps the most impactful discovery in the field of 2-aminoimidazole research is their potent anti-biofilm activity.[8][9][10] Bacterial biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This mode of growth renders bacteria highly resistant to conventional antibiotics and the host immune system, making biofilm-related infections a major clinical challenge.[8]
2-AI compounds have been shown to both inhibit the formation of new biofilms and disperse pre-existing biofilms across a broad range of bacterial species, including clinically relevant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[8][9][10]
Mechanism of Action: Disrupting Bacterial Communication
The anti-biofilm activity of 2-AI compounds is generally non-bactericidal, meaning they do not directly kill the bacteria.[8] This is a significant advantage, as it reduces the selective pressure for the development of resistance. Instead, it is believed that 2-AIs interfere with bacterial signaling pathways, such as quorum sensing, that regulate biofilm formation.
Caption: Proposed mechanism of biofilm inhibition and dispersal by 2-aminoimidazole compounds.
Synergistic Effects with Conventional Antibiotics
A groundbreaking aspect of 2-AI activity is their ability to resensitize multidrug-resistant bacteria to conventional antibiotics.[9][10] By dispersing the protective biofilm, 2-AI compounds expose the now-planktonic bacteria to the effects of antibiotics to which they were previously resistant. This synergistic effect has the potential to revitalize our existing arsenal of antibiotics and combat the growing threat of antimicrobial resistance.[9][10]
Expanding Therapeutic Horizons
While the anti-biofilm properties of 2-AI compounds are currently at the forefront of research, their therapeutic potential extends to other areas as well. The 2-AI scaffold has been explored for the development of agents for a variety of diseases, including:
-
Cancer: Certain 2-AI derivatives have shown promising cytotoxic activity against various cancer cell lines.[1]
-
Diabetes: Synthetic 2-AI compounds have been identified as inhibitors of advanced glycation end-product (AGE) formation, which is implicated in diabetic complications.[12]
-
Neurological Disorders: The ability of some 2-AI compounds to modulate the activity of kinases and other enzymes suggests their potential in treating neurological diseases.[1]
Future Perspectives: The Road Ahead
-
Mechanism of Action Studies: A deeper understanding of the precise molecular targets and signaling pathways modulated by 2-AI compounds is crucial for their rational design and optimization.
-
Expansion of Chemical Diversity: The continued development of novel synthetic methodologies will enable the creation of even more diverse 2-AI libraries, increasing the probability of discovering compounds with improved potency and selectivity for a wider range of therapeutic targets.
The 2-aminoimidazole scaffold represents a compelling example of how natural products can inspire the development of novel therapeutics. As our understanding of this versatile chemical entity grows, so too will its potential to address some of the most pressing challenges in medicine.
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Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(10), 2736–2739. [Link]
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Rogers, S. A., et al. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112–2118. [Link]
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Rogers, S. A., et al. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112–2118. [Link]
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Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. [Link]
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Jukič, M., et al. (2021). 2-Aminoimidazoles in medicinal chemistry. Molecules, 26(16), 4938. [Link]
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Furlani, R. E., et al. (2015). Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers. Bioorganic & Medicinal Chemistry Letters, 25(15), 2943–2947. [Link]
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Carroll, A. R., et al. (2019). Marine natural products. Natural Product Reports, 36(1), 122-173. [Link]
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Gautschi, J. T., et al. (2004). An analysis of phakellin and oroidin structures stimulated by further study of an Agelas sponge. Journal of Natural Products, 67(8), 1256–1261. [Link]
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Messa, F., et al. (2018). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 23(10), 2633. [Link]
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Vandecruys, P., et al. (2022). 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. Applied and Environmental Microbiology, 88(12), e00356-22. [Link]
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Win, N. K. K., et al. (2018). Two new pyrrolo-2-aminoimidazoles from a Myanmarese marine sponge, Clathria prolifera. Journal of Natural Medicines, 72(3), 758–763. [Link]
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Le, Q. A., et al. (2022). Synthesis of (−)‐menthol: Industrial synthesis routes and recent development. Chemistry & Biodiversity, 19(11), e202200735. [Link]
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Ilies, M., et al. (2010). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 53(10), 3892–3901. [Link]
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Kulkarni, S. S. (2014). Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products: a dissertation in Chemistry. University of Massachusetts Dartmouth. [Link]
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Luesch, H. (n.d.). Discovery of Bioactive Marine Natural Products. University of Florida College of Pharmacy. [Link]
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Rogers, S. A., et al. (2009). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. Journal of the American Chemical Society, 131(29), 9868–9869. [Link]
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Fouad, M. (2009). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. Heinrich Heine University Düsseldorf. [Link]
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Li, Y., et al. (2022). Anti-biofilm studies of synthetic imidazolium salts on dental biofilm in vitro. Journal of Oral Microbiology, 14(1), 2077983. [Link]
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de Oliveira, M. T., et al. (2016). Total syntheses of oroidin, hymenidin and clathrodin. Tetrahedron Letters, 57(34), 3845–3848. [Link]
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Jha, R. K., & Zi-rong, X. (2004). The Discovery of Marine Natural Products with Therapeutic Potential. Marine Drugs, 2(3), 121–141. [Link]
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Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(10), 2736–2739. [Link]
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Rogers, S. A., et al. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112–2118. [Link]
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Govaert, M., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Cellular and Infection Microbiology, 11, 656736. [Link]
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Tshitenge, D. T., et al. (2022). Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity. Molecules, 27(7), 2162. [Link]
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Methodological & Application
Synthesis of 1H-Imidazol-2-amine Hydrochloride: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 1H-Imidazol-2-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a self-validating experimental procedure.
Introduction: The Significance of the 2-Aminoimidazole Scaffold
The 2-aminoimidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] These activities include antibacterial, antifungal, and antiviral properties, and derivatives have shown promise in treating cancer, diabetes, and inflammatory diseases.[1] The hydrochloride salt of 1H-Imidazol-2-amine enhances its stability and aqueous solubility, making it a versatile intermediate for further chemical modifications.
Synthetic Strategy: A Robust Pathway to 1H-Imidazol-2-amine Hydrochloride
The presented protocol outlines a reliable and scalable two-step synthesis starting from commercially available reagents: aminoacetaldehyde dimethyl acetal and cyanamide. The core of this synthesis is a condensation and subsequent cyclization reaction to form the imidazole ring, followed by an acidic workup to hydrolyze the acetal protecting group and form the desired hydrochloride salt.
Reaction Mechanism Overview
The synthesis proceeds through two key transformations:
-
Condensation and Cyclization: The initial step involves the reaction of aminoacetaldehyde dimethyl acetal with cyanamide. The amino group of the acetal acts as a nucleophile, attacking the electrophilic carbon of the cyanamide. This is followed by an intramolecular cyclization, driven by the attack of the newly formed guanidino-like nitrogen onto the acetal carbon under acidic conditions, leading to the formation of the imidazole ring.
-
Acetal Hydrolysis and Salt Formation: The acidic conditions, typically using hydrochloric acid, serve a dual purpose. Firstly, they catalyze the hydrolysis of the dimethyl acetal to reveal the aldehyde, which is transient in the cyclization process. Secondly, upon completion of the reaction, the excess hydrochloric acid protonates the basic 2-amino group of the imidazole ring, yielding the stable 1H-Imidazol-2-amine hydrochloride salt.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis of 1H-Imidazol-2-amine hydrochloride.
Caption: A schematic overview of the synthetic workflow for 1H-Imidazol-2-amine hydrochloride.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and justifications for each experimental choice.
Materials and Equipment
Reagents:
-
Aminoacetaldehyde dimethyl acetal (C₄H₁₁NO₂)
-
Cyanamide (CH₂N₂)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ethanol (EtOH)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH meter or pH paper
-
Rotary evaporator
Safety Precautions:
-
Cyanamide: Cyanamide is toxic and can be absorbed through the skin. It is also a corrosive solid. Always handle cyanamide in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated Hydrochloric Acid: Concentrated HCl is highly corrosive and releases noxious fumes. Handle with extreme care in a fume hood and wear appropriate PPE.
-
The reaction should be conducted in a well-ventilated fume hood at all times.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aminoacetaldehyde dimethyl acetal (1.0 eq).
-
Add ethanol (approximately 2-3 mL per gram of acetal) to dissolve the starting material.
-
In a separate beaker, carefully dissolve cyanamide (1.0 - 1.2 eq) in a minimal amount of water. Caution: The dissolution of cyanamide can be exothermic.
-
-
Reaction Initiation and Progression:
-
Slowly add the aqueous solution of cyanamide to the stirring solution of aminoacetaldehyde dimethyl acetal in the round-bottom flask.
-
Carefully add concentrated hydrochloric acid (approximately 2.0 - 2.5 eq) dropwise to the reaction mixture. The addition is exothermic and should be done slowly to control the temperature.
-
Heat the reaction mixture to reflux (typically around 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation and Work-up:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then place it in an ice bath for at least 30 minutes to facilitate precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol, followed by a wash with diethyl ether to aid in drying.
-
-
Purification:
-
The crude 1H-Imidazol-2-amine hydrochloride can be purified by recrystallization. A common solvent system for this is a mixture of ethanol and water.
-
Dissolve the crude product in a minimal amount of hot ethanol/water.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the product should also be determined and compared to the literature value.
-
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for this synthesis.
| Parameter | Recommended Value | Justification |
| Molar Ratio (Acetal : Cyanamide) | 1 : 1.0 - 1.2 | A slight excess of cyanamide can help drive the reaction to completion. |
| Equivalents of HCl | 2.0 - 2.5 | Sufficient acid is required to catalyze the reaction and form the hydrochloride salt. |
| Reaction Temperature | Reflux (~80-90°C) | Heating is necessary to overcome the activation energy of the cyclization step. |
| Reaction Time | 2 - 4 hours | Reaction time should be optimized based on monitoring by TLC. |
| Expected Yield | 60 - 80% | Yields can vary based on reaction scale and purification efficiency. |
Mechanistic Insights
The following diagram illustrates the plausible reaction mechanism for the formation of the 2-aminoimidazole ring.
Caption: A simplified representation of the reaction mechanism.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 1H-Imidazol-2-amine hydrochloride. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can confidently prepare this important building block for their drug discovery and development programs.
References
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Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]
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1H-Imidazol-2-amine hydrochloride | C3H6ClN3. PubChem. [Link]
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Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]
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Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
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Application Notes & Protocols: 1H-Imidazol-2-amine Hydrochloride as a Foundational Building Block in Pharmaceutical Synthesis
Abstract
The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] 1H-Imidazol-2-amine hydrochloride is a versatile and fundamental building block that provides a direct entry into this important chemical class. Its high reactivity, coupled with its nature as a stable, water-soluble crystalline solid, makes it an invaluable starting material for drug discovery and development.[3] This document provides an in-depth guide for researchers, covering the core reactivity, key synthetic transformations, and detailed, field-proven protocols for the effective utilization of 1H-Imidazol-2-amine hydrochloride in the synthesis of advanced pharmaceutical intermediates.
Introduction: The Strategic Importance of the 2-Aminoimidazole Moiety
The imidazole ring is a cornerstone of heterocyclic chemistry, famously present in the essential amino acid histidine and the neurotransmitter histamine.[4] The addition of an amino group at the C-2 position creates the 2-aminoimidazole (2-AI) scaffold, a structure with unique electronic and hydrogen-bonding capabilities. This moiety acts as a bioisostere for guanidine, enabling it to participate in crucial binding interactions with biological targets such as kinases, receptors, and enzymes.[5][6]
Marine alkaloids, in particular, are a rich source of complex 2-AI compounds that exhibit potent anti-biofilm, antibacterial, and anticancer properties.[2] In synthetic drug development, this scaffold is integral to a range of therapeutics, including anti-inflammatory, antiviral, and antidiabetic agents.[7][8][9] 1H-Imidazol-2-amine hydrochloride serves as the primary gateway for chemists to incorporate this pharmacologically significant core into novel drug candidates.[3][10]
Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties is fundamental to its successful and safe application. The hydrochloride salt form enhances stability and solubility in aqueous media, which can be leveraged in specific reaction setups.[3]
Table 1: Physicochemical Data for 1H-Imidazol-2-amine Hydrochloride
| Property | Value | Reference |
| CAS Number | 57575-96-9 | [3][11][12] |
| Molecular Formula | C₃H₅N₃ · HCl | [11][12] |
| Molecular Weight | 119.55 g/mol | [11] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water | [3] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. Freezer storage (-20°C) is recommended for long-term stability. | [13] |
Safety & Handling Protocol
Hazard Statement: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14]
Mandatory Precautions:
-
Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust.[15]
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, a flame-retardant lab coat, and ANSI-approved safety glasses or goggles.[14][15]
-
Handling: Avoid dust formation. Do not get in eyes, on skin, or on clothing. Ensure thorough washing of hands and exposed skin after handling.[14][15]
-
First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]
-
First Aid (Skin): If skin irritation occurs, wash with plenty of soap and water. Take off contaminated clothing and wash before reuse. Seek medical advice if irritation persists.[14]
Core Reactivity and Mechanistic Rationale
The synthetic utility of 1H-Imidazol-2-amine stems from its distinct nucleophilic centers. The molecule exists in tautomeric equilibrium between the 2-aminoimidazole and the 2-iminoimidazoline forms. This dynamic relationship, combined with the three nucleophilic nitrogen atoms, dictates its reactivity profile.
-
Exocyclic Amine (C2-NH₂): This primary amine is a potent nucleophile, readily participating in acylation, sulfonylation, and condensation reactions. Its reactivity is often distinct from the ring nitrogens.
-
Endocyclic Nitrogens (N1 & N3): These ring nitrogens are also nucleophilic, particularly after deprotonation. They are common sites for alkylation and arylation, which is a primary strategy for building molecular complexity.[16]
The hydrochloride salt protonates one of the ring nitrogens, forming a stable imidazolium ion. In most reactions, a base is required to neutralize the salt and liberate the free base, which is the active nucleophilic species.
Caption: Reactive nucleophilic sites of the 1H-Imidazol-2-amine free base.
Key Synthetic Protocols
The following protocols are designed to be self-validating and provide a foundation for common synthetic transformations using 1H-Imidazol-2-amine hydrochloride.
Protocol 1: Regioselective N1-Alkylation
This protocol details the N-alkylation of the imidazole ring, a critical first step in many synthetic routes. The use of a base is crucial to deprotonate the imidazolium salt, and a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous-soluble amine and an organic-soluble alkylating agent.[16]
Causality Behind Choices:
-
Sodium Hydroxide (NaOH): A strong base is required to neutralize the hydrochloride salt and deprotonate the N1-H of the imidazole ring, generating the active nucleophile. An excess is used to drive the reaction to completion.
-
Tetrabutylammonium Bromide (TBAB): As a phase-transfer catalyst, TBAB shuttles the imidazolate anion from the solid/aqueous phase into the organic phase (acetonitrile) where it can react with the alkyl halide.
-
Acetonitrile (ACN): A polar aprotic solvent that effectively dissolves the alkylating agent and facilitates the Sₙ2 reaction without interfering with the nucleophile.
-
Reflux: The elevated temperature provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.
Caption: Workflow for the N1-Alkylation of 1H-Imidazol-2-amine.
Experimental Protocol: Synthesis of 1-Benzyl-1H-imidazol-2-amine
-
Materials:
-
1H-Imidazol-2-amine hydrochloride (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Sodium hydroxide (3.0 eq), pellets
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a round-bottom flask, add 1H-Imidazol-2-amine hydrochloride, sodium hydroxide, and TBAB.
-
Add acetonitrile, followed by the dropwise addition of benzyl bromide at room temperature.
-
Heat the mixture to reflux (approx. 82°C) and maintain vigorous stirring for 12-24 hours.[16]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the solid salts, washing the filter cake with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure to yield a crude oil/solid.[16]
-
Dissolve the residue in DCM and transfer to a separatory funnel. Wash with brine to remove any remaining inorganic salts.[16]
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure N1-benzylated product.
-
Protocol 2: Cyclocondensation to form Imidazo[1,2-a]azines
This protocol demonstrates the construction of fused bicyclic systems, which are common scaffolds in kinase inhibitors. The reaction proceeds via an initial Sₙ2 reaction between the most nucleophilic ring nitrogen and the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic fused ring system. This is a variation of classical imidazole synthesis strategies.[17][18]
Causality Behind Choices:
-
α-Haloketone: This bifunctional reagent provides an electrophilic carbon for the initial alkylation and a carbonyl group for the subsequent cyclization.
-
Sodium Bicarbonate (NaHCO₃): A mild base is sufficient to neutralize the HBr formed during the reaction, driving the equilibrium towards the product without causing unwanted side reactions.
-
Ethanol: A protic solvent that effectively dissolves both reactants and facilitates the reaction, including the final dehydration step.
-
Reflux: Provides the thermal energy required for both the initial alkylation and the subsequent intramolecular cyclization and dehydration steps.
Caption: Workflow for Cyclocondensation to form Fused Imidazoles.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine (Illustrative Analogue)
Note: This protocol is adapted for a related substrate to illustrate the general principle of forming an imidazo[1,2-a]azine core.
-
Materials:
-
1H-Imidazol-2-amine hydrochloride (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Sodium bicarbonate (2.5 eq)
-
Ethanol
-
Ice-cold water
-
Diethyl ether
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filtration apparatus
-
-
Procedure:
-
Suspend 1H-Imidazol-2-amine hydrochloride and sodium bicarbonate in ethanol in a round-bottom flask.
-
Add 2-bromoacetophenone to the suspension.
-
Heat the mixture to reflux and stir for 8-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water with stirring.
-
A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and then cold diethyl ether to remove impurities.
-
Dry the resulting solid under vacuum to yield the pure fused heterocyclic product.
-
Case Study: Pathway to a Kinase Inhibitor Scaffold
This hypothetical workflow illustrates how 1H-Imidazol-2-amine hydrochloride can be used in a multi-step synthesis to generate a core structure common in modern kinase inhibitors. The strategy involves initial N-arylation followed by a palladium-catalyzed cross-coupling reaction.
Caption: Multi-step synthesis of a hypothetical kinase inhibitor scaffold.
This pathway demonstrates the strategic value of 1H-Imidazol-2-amine hydrochloride. The initial nucleophilic aromatic substitution (SₙAr) builds the core phenyl-imidazole linkage. Subsequent reduction of the nitro group unmasks a primary amine, which serves as a handle for a final cross-coupling reaction to install the desired heterocyclic moiety (e.g., a pyrimidine), completing the synthesis of the advanced scaffold.
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3955-3976. Royal Society of Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. organic-chemistry.org. [Link]
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Wang, X., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. ResearchGate. [Link]
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Popov, A. V., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(19), 6543. MDPI. [Link]
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Vasile, C., et al. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2022(3), M1452. MDPI. [Link]
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Hussain, Z., et al. (2016). Guanidine group: Definition and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. ResearchGate. [Link]
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Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943. PubMed. [Link]
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Das, S., et al. (2021). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. [Link]
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Ilaš, J., & Kikelj, D. (2013). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]
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D'Souza, D. M., & Müller, T. J. (2007). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. ACS Combinatorial Science, 9(2), 158-163. PubMed Central. [Link]
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Roy, K., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(1), 234. MDPI. [Link]
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Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. jocpr.com. [Link]
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Kamal, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Medicinal Research Reviews, 41(4), 2276-2325. PubMed Central. [Link]
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Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using 1H-Imidazol-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 2-Aminoimidazole Scaffold
The relentless evolution of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the imidazole nucleus, a five-membered aromatic heterocycle, has garnered significant attention due to its presence in numerous biologically active compounds.[1] Specifically, the 1H-imidazol-2-amine moiety serves as a versatile and highly valuable building block in medicinal chemistry. Its unique electronic properties and ability to participate in various chemical transformations make it an ideal starting point for the synthesis of diverse molecular architectures with potent antimicrobial activities.[2][3]
This document provides a comprehensive guide for the utilization of 1H-Imidazol-2-amine hydrochloride in the synthesis of two promising classes of antimicrobial agents: Schiff bases and imidazo[1,2-a]pyrimidines . The protocols detailed herein are designed to be robust and reproducible, offering insights into the rationale behind experimental choices to empower researchers in their quest for novel antimicrobial drugs.
Core Synthetic Strategies and Mechanistic Insights
The primary amino group of 1H-Imidazol-2-amine hydrochloride is the key functional handle for derivatization. Two effective strategies for elaborating this core structure are:
-
Condensation with Aldehydes to Form Schiff Bases: The reaction of the primary amine with an aldehyde forms a C=N double bond, yielding an imine or Schiff base. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of a library of derivatives by varying the aldehyde component. The resulting imidazole-Schiff base hybrids often exhibit enhanced biological activity.[4]
-
Annulation to Form Fused Heterocyclic Systems: The nucleophilic nature of the imidazole nitrogens and the exocyclic amine allows for cyclization reactions with appropriate bifunctional reagents. A prominent example is the synthesis of imidazo[1,2-a]pyrimidines, a class of fused heterocycles known for a wide spectrum of pharmacological properties, including antimicrobial effects.[5][6]
The antimicrobial mechanism of 2-aminoimidazole derivatives is often multifaceted. Notably, these compounds have been shown to be potent inhibitors of bacterial biofilm formation, a key virulence factor in many persistent infections.[2] They can also act as adjuvants, resensitizing multidrug-resistant bacteria to conventional antibiotics.[7]
Experimental Protocols
PART 1: Synthesis of Imidazole-Based Schiff Bases
This protocol details the synthesis of a representative Schiff base from 1H-Imidazol-2-amine hydrochloride and a substituted benzaldehyde. The procedure is adapted from established methods for the synthesis of Schiff bases from similar 2-aminoheterocycles.[4]
Workflow for Schiff Base Synthesis:
Caption: Workflow for the synthesis of imidazole-based Schiff bases.
Detailed Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1H-Imidazol-2-amine hydrochloride (1.0 eq) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) in absolute ethanol (20 mL per gram of amine).
-
Rationale: Ethanol is a common solvent for Schiff base synthesis as it effectively dissolves the reactants and allows for heating to reflux. The hydrochloride salt of the amine is used as it is often more stable and easier to handle than the free base. The acidic conditions generated in situ or by the addition of a catalyst will favor the condensation reaction.
-
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Rationale: The acid catalyzes the dehydration step of the imine formation, pushing the equilibrium towards the product.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the completion of the reaction.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice with stirring.
-
Rationale: The product is typically less soluble in water than in ethanol, leading to its precipitation upon addition to ice-water.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the solid in a vacuum oven. The crude product can be further purified by recrystallization from ethanol to yield the pure Schiff base.
-
Characterization: Characterize the final product using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Expected Spectral Data: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and a signal for the azomethine proton (-CH=N-) in the ¹H-NMR spectrum (around 8-9 ppm).
-
PART 2: Synthesis of Imidazo[1,2-a]pyrimidines
This protocol describes the synthesis of imidazo[1,2-a]pyrimidines via the reaction of 1H-Imidazol-2-amine with a β-ketoester, a well-established method for constructing this fused heterocyclic system.[5][8]
Workflow for Imidazo[1,2-a]pyrimidine Synthesis:
Caption: Workflow for the synthesis of imidazo[1,2-a]pyrimidines.
Detailed Protocol:
-
Reactant Mixture: In a round-bottom flask, thoroughly mix 2-aminoimidazole (from the hydrochloride salt by neutralization, 1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq), and polyphosphoric acid (PPA) (10 times the weight of the amine).
-
Rationale: PPA serves as both a solvent and a dehydrating agent, facilitating the cyclocondensation reaction.
-
-
Reaction: Heat the reaction mixture in an oil bath at 120-140°C for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Allow the reaction mixture to cool to about 70-80°C and then pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a concentrated ammonium hydroxide solution to a pH of 7-8. This will cause the product to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure of the purified imidazo[1,2-a]pyrimidine by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antimicrobial Activity Evaluation
The synthesized compounds should be evaluated for their antimicrobial activity to determine their potential as therapeutic agents. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the efficacy of an antimicrobial agent.[9]
Protocol for MIC Determination (Broth Microdilution Method):
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Culture Preparation: Grow the bacterial strains in Mueller-Hinton Broth (MHB) overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in MHB to obtain a range of concentrations (e.g., from 5000 µg/mL to 2.44 µg/mL).[9]
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation: Representative Antimicrobial Activity
The following table summarizes the reported MIC values for some imidazole derivatives, showcasing the potential antimicrobial efficacy of compounds synthesized from 1H-Imidazol-2-amine hydrochloride.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Imidazole Derivative | HL1 | Staphylococcus aureus | 625 | [9] |
| MRSA | 1250 | [9] | ||
| Acinetobacter baumannii | 1250 | [9] | ||
| Pseudomonas aeruginosa | 5000 | [9] | ||
| Imidazole Derivative | HL2 | Staphylococcus aureus | 625 | [9] |
| MRSA | 625 | [9] | ||
| Escherichia coli | 2500 | [9] | ||
| Pseudomonas aeruginosa | 2500 | [9] | ||
| 2-Aminoimidazole Conjugate | Compound 1 | MRSA | 64 | [7] |
| Acinetobacter baumannii | 64 | [7] |
Safety and Handling
1H-Imidazol-2-amine hydrochloride and its derivatives should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
1H-Imidazol-2-amine hydrochloride is a readily available and versatile starting material for the synthesis of novel antimicrobial agents. The protocols provided for the synthesis of Schiff bases and imidazo[1,2-a]pyrimidines offer robust and adaptable methods for generating libraries of compounds for antimicrobial screening. By leveraging these synthetic strategies and understanding the underlying mechanisms of action, researchers can contribute to the development of new and effective treatments to combat the growing threat of antimicrobial resistance.
References
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- synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. (2020). [Source URL not available]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules, 14(9), 1198. [Link]
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Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. (2017). Drug Design, Development and Therapy, 11, 267–278. [Link]
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Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026). Journal of Advanced Scientific Research, 16(12), 13-18. [Link]
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Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2011). Semantic Scholar. [Link]
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Synthesis and Antimicrobial Activity of Some 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl- 1H-imidazolin-5(4H)-one Compounds. (2023). ResearchGate. [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). RSC Advances, 14(50), 36873-36886. [Link]
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An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2022). Molecules, 27(15), 4983. [Link]
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Synthesis and Characterization of Novel Schiff Bases Derived from 2-Butyl-4-chloro Imidazole for the Enhanced Antimicrobial Property. (2022). Applied Biochemistry and Biotechnology, 194(12), 6005-6017. [Link]
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Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. (1989). Chemical and Pharmaceutical Bulletin, 37(7), 1831-1834. [Link]
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Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(19), 5868-5871. [Link]
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Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (2015). Beilstein Journal of Organic Chemistry, 11, 2465-2479. [Link]
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Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. (2011). Antimicrobial Agents and Chemotherapy, 55(7), 3585-3588. [Link]
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Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. (1982). Journal of Pharmaceutical Sciences, 71(8), 941-943. [Link]
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Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. (2014). American Journal of Chemistry, 4(2), 43-52. [Link]
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Application Notes and Protocols for Radiolabeling of 2-Aminoimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Radiolabeled 2-Aminoimidazoles
The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif found in numerous marine alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] These compounds have garnered significant interest in medicinal chemistry and drug development, exhibiting properties ranging from antibacterial and antibiofilm to anticancer and immunomodulatory.[2][3] To elucidate the mechanisms of action, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and target engagement of these promising molecules, radiolabeling is an indispensable tool.[4][5]
This comprehensive guide provides an in-depth overview of the techniques and methodologies for radiolabeling 2-aminoimidazole derivatives. We will delve into the strategic considerations for choosing a radionuclide, detailed protocols for labeling with various isotopes, and the critical aspects of purification and quality control. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these methods for their specific 2-AI derivatives.
Strategic Considerations for Radiolabeling 2-Aminoimidazole Derivatives
The choice of radionuclide is dictated by the intended application of the radiolabeled 2-AI derivative. Key considerations include the half-life of the isotope, the type and energy of its emitted radiation, and the desired specific activity.
| Radionuclide | Half-life | Emission Type | Primary Applications | Key Considerations |
| Tritium (³H) | 12.32 years | Beta (β⁻) | ADME studies, receptor binding assays, metabolic profiling.[4] | Long half-life suitable for lengthy experiments. Requires specialized detection methods (LSC). |
| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | ADME studies, metabolic pathway elucidation.[6][7] | Provides a metabolically stable label within the carbon skeleton. Synthesis can be complex. |
| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron (β⁺) | Positron Emission Tomography (PET) imaging.[8] | Short half-life requires rapid synthesis and purification. High-energy gammas necessitate shielding. |
| Iodine-123 (¹²³I) | 13.22 hours | Gamma (γ) | Single Photon Emission Computed Tomography (SPECT) imaging. | Suitable for imaging studies with a longer biological timeframe than PET with ¹⁸F. |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | In vitro assays, autoradiography, preclinical SPECT. | Longer half-life allows for batch production and longer-term studies. |
| Technetium-99m (⁹⁹ᵐTc) | 6.01 hours | Gamma (γ) | SPECT imaging. | Readily available from a generator. Requires a chelator to be attached to the 2-AI derivative. |
| Copper-64 (⁶⁴Cu) | 12.7 hours | β⁺, β⁻, γ | PET imaging and radiotherapy (theranostics). | Versatile theranostic radionuclide. Requires a chelator. |
Radiolabeling Methodologies and Protocols
The radiolabeling strategy for a 2-AI derivative is highly dependent on its chemical structure and the chosen radionuclide. The presence of the 2-amino and imidazole functionalities offers several handles for radiolabeling, but also presents challenges due to their potential reactivity.
Labeling with Beta-Emitters: Tritium (³H) and Carbon-14 (¹⁴C)
Tritium and carbon-14 are workhorses for preclinical drug metabolism and pharmacokinetic studies due to their long half-lives and the ability to replace existing atoms in the molecule, thus maintaining its biological activity.
Tritium labeling can often be achieved in the later stages of a synthetic route, which is a significant advantage for complex molecules.
Conceptual Workflow for Tritium Labeling
Figure 1: General workflow for tritium labeling of 2-aminoimidazole derivatives.
Protocol: Catalytic Tritiation of an Unsaturated 2-AI Precursor
-
Causality: This method is ideal for 2-AI derivatives that can be synthesized with a double or triple bond at a non-labile position. The catalyst facilitates the addition of tritium gas across the unsaturation, providing a stable tritium label.
-
Materials:
-
Unsaturated 2-AI precursor
-
Palladium on carbon (10% Pd/C) catalyst
-
Tritium (³H₂) gas
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Reaction vessel suitable for handling tritium gas
-
HPLC system with a radioactivity detector
-
Liquid scintillation counter (LSC)
-
-
Procedure:
-
Preparation: In a glovebox or a certified tritium labeling facility, dissolve the unsaturated 2-AI precursor in an appropriate anhydrous solvent.
-
Catalyst Addition: Add the 10% Pd/C catalyst to the solution. The amount of catalyst should be carefully optimized (typically 10-50% by weight of the precursor).
-
Tritiation: Connect the reaction vessel to a tritium gas manifold. Evacuate the vessel and backfill with tritium gas to the desired pressure.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by measuring the uptake of tritium gas.
-
Quenching and Filtration: Once the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture through a celite pad to remove the catalyst.
-
Purification: Purify the crude product using preparative reverse-phase HPLC.[1]
-
Analysis: Determine the radiochemical purity and specific activity of the final product using analytical radio-HPLC and LSC. Confirm the identity and location of the tritium label by mass spectrometry or ³H-NMR if possible.
-
Incorporating ¹⁴C often requires a multi-step synthesis starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]barium carbonate or [¹⁴C]carbon dioxide.[7] The synthesis of the 2-aminoimidazole ring itself can be a point of ¹⁴C introduction.
Protocol: Synthesis of a [¹⁴C]-2-Aminoimidazole Derivative via Guanidinylation
-
Causality: This approach introduces the ¹⁴C label into the guanidinium carbon, which becomes the C2 position of the imidazole ring. This is a robust method for creating a metabolically stable ¹⁴C-labeled 2-AI.
-
Materials:
-
[¹⁴C]Guanidine hydrochloride
-
α-haloketone precursor of the desired 2-AI
-
Base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
HPLC system with a radioactivity detector
-
LSC
-
-
Procedure:
-
Precursor Synthesis: Synthesize the required α-haloketone precursor using non-radioactive materials.
-
Radiolabeling Reaction: In a well-ventilated fume hood suitable for handling ¹⁴C, dissolve the α-haloketone precursor in anhydrous ethanol.
-
Add a solution of [¹⁴C]guanidine hydrochloride and a base (e.g., sodium ethoxide) in ethanol.
-
Heat the reaction mixture under reflux. Monitor the reaction progress using radio-TLC or radio-HPLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the resulting [¹⁴C]-2-aminoimidazole derivative by preparative HPLC.[1]
-
Analysis: Confirm the radiochemical purity and specific activity using analytical radio-HPLC and LSC.
-
Labeling with Positron Emitters: Fluorine-18 (¹⁸F)
¹⁸F-labeling is crucial for developing PET imaging agents. Due to the short half-life of ¹⁸F, the radiosynthesis must be rapid and efficient. The most common method for ¹⁸F-labeling is nucleophilic substitution.
Conceptual Workflow for ¹⁸F-Labeling
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Application Notes and Protocols for In Vitro Assays Using 1H-Imidazol-2-amine Hydrochloride
Introduction: Unveiling the Potential of a Structurally-Rich Scaffold
1H-Imidazol-2-amine hydrochloride, a small molecule featuring a cyclic guanidine system within an imidazole ring, represents a compelling scaffold for biological investigation. The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs, owing to its ability to engage with a wide array of biological targets through various non-covalent interactions.[1][2] The integral guanidinium group, which is protonated at physiological pH, is also a well-established pharmacophore known for its interactions with phosphate groups and its role in the activity of antimicrobial and anticancer agents. This unique combination of functional groups in 1H-Imidazol-2-amine hydrochloride suggests a rich potential for diverse biological activities, from enzymatic inhibition to the modulation of complex cellular processes like bacterial biofilm formation.[3][4]
This comprehensive guide provides detailed in vitro assay protocols for researchers, scientists, and drug development professionals to explore the bioactivity of 1H-Imidazol-2-amine hydrochloride. The protocols are designed to be self-validating and are grounded in established scientific principles, offering a robust framework for screening and mechanistic studies.
Physicochemical Properties and Handling
Before commencing any experimental work, it is crucial to understand the fundamental properties of 1H-Imidazol-2-amine hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₃H₆ClN₃ | CymitQuimica |
| Molecular Weight | 119.55 g/mol | CymitQuimica |
| Appearance | Solid | CymitQuimica |
| Storage | Store at room temperature. | ChemSrc |
| Stability | The compound is stable but hygroscopic. It is incompatible with strong oxidizing agents. | ChemSrc |
Stock Solution Preparation: Due to its hygroscopic nature, it is recommended to store 1H-Imidazol-2-amine hydrochloride in a desiccator. For in vitro assays, prepare a concentrated stock solution (e.g., 10 mM or 100 mM) in sterile, nuclease-free water. Further dilutions to the final working concentrations should be made in the respective assay buffers to avoid pH fluctuations.
Hypothesized Biological Activities and Corresponding In Vitro Assays
Based on its structural features, 1H-Imidazol-2-amine hydrochloride is hypothesized to exhibit several biological activities. This section outlines the scientific basis for these hypotheses and provides detailed protocols to test them.
Nitric Oxide Synthase (NOS) Inhibition
Scientific Rationale: The overproduction of nitric oxide (NO) is implicated in various pathological conditions.[5] The guanidine group of L-arginine is the substrate for nitric oxide synthase (NOS) to produce nitric oxide and L-citrulline. Compounds containing a guanidine or a structurally similar amidine function are known inhibitors of NOS isoforms.[6] Furthermore, imidazole-containing compounds have been reported to inhibit NOS activity.[7] Given that 1H-Imidazol-2-amine hydrochloride is a cyclic guanidine embedded in an imidazole ring, it is a prime candidate for a competitive inhibitor of NOS.
Experimental Workflow for NOS Inhibition Assay:
Caption: Workflow for determining NOS inhibition using the Griess assay.
Detailed Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Method)
This protocol is adapted from established methods for screening NOS inhibitors.[8]
Materials:
-
Purified NOS isoforms (e.g., human nNOS, eNOS, or iNOS)
-
1H-Imidazol-2-amine hydrochloride
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin
-
CaCl₂
-
FAD and FMN
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.4)
-
Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a complete assay buffer containing HEPES, DTT, and all necessary cofactors (BH4, FAD, FMN, Calmodulin, CaCl₂).
-
Prepare a stock solution of L-arginine in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of 1H-Imidazol-2-amine hydrochloride in the assay buffer.
-
Prepare a positive control inhibitor (e.g., L-NAME).
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer only.
-
Control (100% activity): Assay buffer, NOS enzyme, L-arginine, and NADPH.
-
Test Compound: Assay buffer, NOS enzyme, L-arginine, NADPH, and varying concentrations of 1H-Imidazol-2-amine hydrochloride.
-
Positive Control: Assay buffer, NOS enzyme, L-arginine, NADPH, and a known concentration of L-NAME.
-
-
Enzymatic Reaction:
-
Add the NOS enzyme to all wells except the blank.
-
Add the test compound or positive control to the respective wells.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding L-arginine and NADPH.
-
Incubate for 30-60 minutes at 37°C.
-
-
Nitrite Detection (Griess Reaction):
-
Stop the reaction by adding the Griess reagents according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a nitrite standard curve using sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percentage of NOS inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Expected Outcome: If 1H-Imidazol-2-amine hydrochloride is a competitive inhibitor, increasing concentrations of L-arginine should shift the IC₅₀ value to the right.
Monoamine Oxidase (MAO) Inhibition
Scientific Rationale: Imidazoline and guanidine derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters.[9][10] MAO inhibitors have therapeutic applications in the treatment of depression and neurodegenerative diseases.[11] The structural resemblance of 1H-Imidazol-2-amine hydrochloride to known MAO inhibitors warrants its investigation as a potential modulator of MAO activity.
Experimental Workflow for MAO Inhibition Assay:
Caption: General workflow for an in vitro MAO inhibition assay.
Detailed Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits that detect the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
1H-Imidazol-2-amine hydrochloride
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorometric detection reagent (e.g., Amplex Red or similar)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of 1H-Imidazol-2-amine hydrochloride in the assay buffer.
-
Prepare working solutions of the positive control inhibitors.
-
Prepare a reaction mixture containing the assay buffer, HRP, and the fluorometric detection reagent.
-
-
Assay Setup (in a 96-well black plate):
-
Blank: Reaction mixture without enzyme.
-
Control (100% activity): Reaction mixture, MAO enzyme, and assay buffer.
-
Test Compound: Reaction mixture, MAO enzyme, and varying concentrations of 1H-Imidazol-2-amine hydrochloride.
-
Positive Control: Reaction mixture, MAO enzyme, and a known concentration of the respective inhibitor (clorgyline for MAO-A, selegiline for MAO-B).
-
-
Enzymatic Reaction:
-
Add the MAO enzyme (either MAO-A or MAO-B) to the appropriate wells.
-
Add the test compound or positive control.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the MAO substrate.
-
-
Detection:
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., ~535 nm excitation and ~587 nm emission for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of MAO inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Expected Outcome: This assay will determine the potency and selectivity of 1H-Imidazol-2-amine hydrochloride for MAO-A and MAO-B.
Anti-biofilm Activity
Scientific Rationale: 2-aminoimidazole-based compounds are known to disrupt biofilm formation in a broad range of bacteria.[3][4][12] They act not by killing the bacteria (non-biocidal), but by interfering with the two-component regulatory systems that control the switch from a planktonic to a biofilm lifestyle.[12] This makes them attractive as potential adjuvants to conventional antibiotics.
Experimental Workflow for Anti-biofilm Assay:
Caption: Workflow for assessing anti-biofilm activity using the crystal violet method.
Detailed Protocol: In Vitro Biofilm Inhibition Assay (Crystal Violet Method)
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
1H-Imidazol-2-amine hydrochloride
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom polystyrene microplate
-
Microplate reader
Procedure:
-
Preparation:
-
Grow a fresh overnight culture of the bacterial strain.
-
Dilute the overnight culture in fresh growth medium to a starting OD₆₀₀ of ~0.05.
-
Prepare serial dilutions of 1H-Imidazol-2-amine hydrochloride in the growth medium in the wells of the 96-well plate.
-
-
Biofilm Formation:
-
Add the diluted bacterial culture to the wells containing the test compound and to control wells (no compound).
-
Incubate the plate statically for 24-48 hours at 37°C.
-
-
Quantification of Biofilm:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 95% ethanol or 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each concentration of the test compound relative to the control.
-
Determine the minimum biofilm inhibitory concentration (MBIC), the lowest concentration that shows significant inhibition.
-
Separately, determine the minimum inhibitory concentration (MIC) for planktonic growth to confirm that the anti-biofilm activity is not due to bactericidal or bacteriostatic effects.
-
Expected Outcome: A potent anti-biofilm agent will show a significant reduction in crystal violet staining at sub-MIC concentrations.
Conclusion and Future Directions
The protocols detailed in this guide provide a solid foundation for investigating the in vitro biological activities of 1H-Imidazol-2-amine hydrochloride. The unique structural combination of an imidazole ring and a guanidine group suggests a high potential for this molecule to interact with key biological targets. The proposed assays for NOS and MAO inhibition, along with the anti-biofilm activity screen, represent logical starting points for characterizing its pharmacological profile. Positive results from these initial screens will pave the way for more in-depth mechanistic studies, including enzyme kinetics, mode of action analysis, and evaluation in more complex cell-based models. These investigations will be crucial in determining the therapeutic potential of 1H-Imidazol-2-amine hydrochloride and its derivatives in various disease areas.
References
- Rogers, S. A., & Melander, C. (2010). 2-Aminoimidazole-based anti-biofilm agents. Future medicinal chemistry, 2(7), 1035–1050.
- Melander, R. J., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infectious Diseases, 9(5), 1084–1095.
-
Wikipedia contributors. (2024). Histamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- D'Souza, A. W., et al. (2019). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Infection and drug resistance, 12, 337–350.
- Rogers, S. A., Bero, J. D., & Melander, C. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Chembiochem : a European journal of chemical biology, 11(3), 396–410.
- Costantino, G., et al. (2008). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of medicinal chemistry, 51(13), 3845–3852.
- Alemany, R., Olmos, G., & García-Sevilla, J. A. (1997). Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver. British journal of pharmacology, 122(1), 21–30.
- Szabó, É., et al. (2022). A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. Archiv der Pharmazie, 355(11), 2200251.
- Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(4), 459–466.
- Alemany, R., Olmos, G., & García-Sevilla, J. A. (1997). Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver. Naunyn-Schmiedeberg's archives of pharmacology, 356(5), 629–637.
- Modolell, M., et al. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles.
- Ashok, S. R., Shivananda, M. K., & Manikandan, A. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Asian Journal of Chemistry, 31(8), 1837-1844.
- Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In Imidazole-Based Drug Discovery. IntechOpen.
- Kilbourn, R. G., & Griffith, O. W. (1997). Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia.
- Pérez-Vásquez, A., et al. (2020).
-
Wikipedia contributors. (2024). Ibogaine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Yépez-Mulia, L., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental parasitology, 184, 47–55.
- Wolff, D. J., Lubeskie, A., & Umansky, S. (1994). The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents. Archives of biochemistry and biophysics, 314(2), 360–366.
- Shakyawar, D., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Research & Reviews: Journal of Chemistry, 6(3).
- Ghasemi, M., & Dehpour, A. R. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in pharmacology, 12, 662597.
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing byproduct formation in imidazole synthesis
A Guide to Preventing Byproduct Formation and Maximizing Purity
Welcome to the technical support center for imidazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of imidazole synthesis. This guide is structured to address the specific challenges researchers, scientists, and drug development professionals encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section tackles specific problems you might encounter during your experiments. Each question is designed to diagnose a common issue and provide a clear, actionable solution grounded in chemical principles.
Question 1: My Debus-Radziszewski synthesis of a 2,4,5-trisubstituted imidazole is resulting in a low yield and a complex, tar-like crude product. What is the likely cause and how can I fix it?
Answer: This is a classic issue with one of the oldest and most versatile imidazole syntheses. The complexity of your crude product points to competing side reactions, which are common when the reaction conditions are not precisely controlled. The primary culprits are often related to stoichiometry, temperature, and the reactivity of the aldehyde component.
Causality and Mechanism: The Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia source (typically ammonium acetate). The desired pathway involves the formation of a diimine intermediate from the dicarbonyl and ammonia, which then reacts with the aldehyde. However, several off-target reactions can occur:
-
Aldehyde Self-Condensation: Aldehydes, especially those without α-hydrogens, can undergo self-condensation or polymerization under the acidic or basic conditions generated in situ, leading to polymeric byproducts.
-
Amine-Aldehyde Side Reactions: The ammonia source can react with the aldehyde to form various imines and other condensation products that do not lead to the imidazole ring.
-
Oxidative Side Reactions: If the reaction is exposed to air at high temperatures, sensitive intermediates can oxidize, leading to a cascade of undesired products. For instance, the formation of 2-aroyl-4(5)-arylimidazoles has been reported as a side product, which can be highly dependent on reaction conditions[1].
Workflow for Troubleshooting and Optimization
Caption: Troubleshooting workflow for a problematic Debus-Radziszewski synthesis.
Step-by-Step Mitigation Protocol:
-
Reagent Purity: Ensure your aldehyde is pure. If it's a liquid, consider distilling it immediately before use. If it's a solid, check its melting point or consider recrystallization.
-
Stoichiometry Control: Use a significant excess of the ammonia source. A common starting point is 1 equivalent of the dicarbonyl, 1 equivalent of the aldehyde, and 2-3 equivalents of ammonium acetate. To drive the reaction to completion and minimize side reactions, increasing the ammonium acetate to 4-5 equivalents can be beneficial.
-
Temperature Management: High temperatures often accelerate byproduct formation more than the desired reaction[2]. Instead of refluxing at very high temperatures, try heating the reaction at a more moderate 100-120°C for a longer period. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Choice: While often performed in acetic acid or ethanol, consider a solvent-free approach by gently melting the reagents together. This can sometimes lead to cleaner reactions and simpler workups[2].
-
Inert Atmosphere: To prevent oxidative side products, run the reaction under a nitrogen or argon atmosphere, especially if your substrates are electron-rich or sensitive.
Question 2: My multicomponent synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: Lack of regioselectivity is a frequent challenge in multicomponent reactions where multiple reactive sites can compete. The final substitution pattern of your imidazole is determined by the sequence of bond formations. Controlling this sequence is key to obtaining a single, desired regioisomer.
Causality and Mechanism: In a typical four-component synthesis of a 1,2,4,5-tetrasubstituted imidazole (e.g., from benzil, an aldehyde, a primary amine, and ammonium acetate), the final position of the substituents depends on which nitrogen atom (from the primary amine or from ammonia) adds to which carbonyl carbon. This is governed by:
-
Steric Hindrance: Bulky amines or aldehydes can favor one pathway over another.
-
Electronic Effects: The nucleophilicity of the amines and the electrophilicity of the carbonyls play a crucial role.
-
Catalyst Influence: The choice of catalyst can dramatically alter the reaction pathway. Lewis acids may coordinate to carbonyls, while Brønsted acids may protonate amines, each favoring a different initial step.
Strategies for Improving Regioselectivity:
-
Catalyst Selection: This is your most powerful tool. The literature shows a vast difference in outcomes based on the catalyst used. For example, a ZnCl₂-catalyzed reaction between benzimidates and 2H-azirines provides a specific disconnection to form trisubstituted imidazoles[2]. Acidic catalysts like lactic acid or even metal-free conditions can promote specific pathways[2].
-
Staged Addition of Reagents: Instead of a one-pot approach, try a two-step sequence. For example, pre-form the imine between the aldehyde and the primary amine before adding the dicarbonyl compound and ammonia source. This pre-formation step locks in a key bond, preventing isomerization.
Experimental Protocol: Staged Synthesis for Regiocontrol
This protocol aims to synthesize a specific 1,2,4,5-tetrasubstituted imidazole by controlling the initial imine formation.
-
Step 1: Imine Formation:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the consumption of the starting materials and formation of the imine.
-
-
Step 2: Cyclization:
-
To the crude imine solution, add the 1,2-dicarbonyl compound (1.0 eq) and ammonium acetate (3.0 eq).
-
Heat the mixture to 80°C and monitor by TLC.
-
Once the reaction is complete, cool to room temperature, and perform a standard aqueous workup and purification by column chromatography.
-
Data Comparison: Impact of Catalyst on Yield and Byproducts
| Catalyst System | Reaction Temperature (°C) | Time (h) | Yield of Desired Isomer (%) | Major Byproduct(s) | Reference |
| Acetic Acid (AcOH) | 100 | 8 | 65 | Regioisomer (15%) | Generic |
| Lactic Acid | 160 (solvent-free) | 1 | 92 | Minimal (<5%) | [2] |
| ZnS-ZnFe₂O₄ Nanocatalyst | 80 | 2 | 88 | Minimal (<5%) | [2] |
| No Catalyst | 120 | 12 | 50 | Isomers, degradation products | Generic |
This table clearly demonstrates how a rational choice of catalyst can significantly improve both the yield and purity of the desired product.
Frequently Asked Questions (FAQs)
This section addresses broader questions about best practices in imidazole synthesis.
Q1: What are the fundamental principles for minimizing byproduct formation in any imidazole synthesis?
A: Regardless of the specific named reaction you are using, several core principles apply:
-
Know Your Mechanism: Understand the plausible reaction mechanism and potential side pathways. This allows you to identify unstable intermediates or competing reactions that need to be suppressed.
-
Control Stoichiometry: An incorrect ratio of reactants is a primary source of byproducts. Use precise measurements and consider which reactant should be in excess to drive the reaction to completion.
-
Optimize Temperature: Every reaction has an optimal temperature range. Too low, and the reaction may be too slow; too high, and you risk decomposition and side reactions[2]. Run a temperature screen to find the sweet spot.
-
Maintain an Inert Environment: Many organic reactions are sensitive to oxygen and moisture. Using an inert atmosphere (N₂) can prevent the formation of oxidative byproducts.
-
Choose the Right Catalyst: A catalyst can open up a lower-energy pathway for your desired reaction, making it faster than competing side reactions. Modern methods increasingly rely on catalysts for high selectivity[3][4].
Q2: How critical is the choice of solvent?
A: The solvent is not merely a medium for the reaction; it is an active participant that can influence reaction rates, equilibria, and even the reaction pathway itself.
-
Polarity: The solvent's polarity can affect the stability of charged intermediates or transition states. A polar aprotic solvent like DMF or DMSO might be suitable for reactions involving polar intermediates.
-
Protic vs. Aprotic: Protic solvents (like ethanol or water) can hydrogen bond and may participate in the reaction, which can be either beneficial or detrimental. Aprotic solvents do not have this capability.
-
Solvent-Free Conditions: As seen in many modern protocols, running reactions "neat" or solvent-free can be highly effective. This often requires higher temperatures but can lead to very clean reactions, high yields, and significantly easier purification[2].
Q3: What is the best workflow for identifying an unknown byproduct?
A: A systematic approach is crucial for efficiently identifying impurities.
Caption: Analytical workflow for byproduct identification.
-
Initial Assessment (TLC): Run a TLC of your crude reaction mixture against your starting materials. This will quickly tell you if the starting materials have been consumed and how many new products have formed.
-
Mass Identification (LC-MS): Liquid Chromatography-Mass Spectrometry is the most powerful tool for initial identification. It will separate the components of your mixture and provide the molecular weight of each, including your byproducts. This allows you to formulate hypotheses about their structures (e.g., "This mass corresponds to my product + 16, suggesting an oxidation").
-
Isolation (Purification): Isolate the byproduct using column chromatography, preparative TLC, or HPLC. You need a pure sample for definitive structural analysis.
-
Structural Elucidation (NMR): Nuclear Magnetic Resonance spectroscopy is the gold standard.
-
¹H NMR: Tells you about the electronic environment and connectivity of protons.
-
¹³C NMR: Shows all unique carbon atoms.
-
2D NMR (COSY, HSQC): Reveals H-H and C-H correlations, allowing you to piece the molecular puzzle together.
-
By following this structured troubleshooting and analytical approach, you can effectively diagnose issues in your imidazole synthesis, implement targeted solutions to prevent byproduct formation, and ensure the high purity required for research and drug development applications.
References
-
Imidazole synthesis . Organic Chemistry Portal. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles . Organic & Biomolecular Chemistry, 18(21), 3939-3956. [Link]
-
de Freitas, R. P., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry . Pharmaceuticals, 15(9), 1063. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles . Organic & Biomolecular Chemistry. [Link]
-
Singh, R. K., et al. (2022). Reaction strategies for synthesis of imidazole derivatives: a review . ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole . Pharmaguideline. [Link]
-
Gorle, S., et al. (2016). An environmental friendly approach for the synthesis of highly substituted imidazoles using Brønsted acidic ionic liquid, N-methyl-2-pyrrolidonium hydrogen sulfate, as reusable catalyst . ResearchGate. [Link]
Sources
- 1. Imidazole synthesis [organic-chemistry.org]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
How to handle oily product in 2-aminoimidazole synthesis
Welcome to the Technical Support Center for 2-Aminoimidazole (2-AI) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this versatile heterocyclic scaffold. The 2-aminoimidazole moiety is a key structural element in a wide range of bioactive natural products and therapeutic agents.[1] However, its synthesis can present unique challenges, one of the most common being the isolation of the final product as an intractable oil rather than a crystalline solid.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of handling oily products in 2-aminoimidazole synthesis. Our approach is rooted in explaining the fundamental chemistry behind these challenges to empower you with the knowledge to make informed decisions in your experimental work.
Troubleshooting Guide: From Oily Product to Pure Compound
This section addresses common problems encountered during the synthesis and purification of 2-aminoimidazoles, with a focus on resolving issues related to oily products.
Q1: My final 2-aminoimidazole product is an oil after work-up and solvent removal. What are the likely causes?
A1: The formation of an oily product is a frequent observation in organic synthesis and can be particularly common with 2-aminoimidazole derivatives. The primary causes can be categorized as follows:
-
Inherent Physical Properties: The melting point of your specific 2-aminoimidazole derivative may be at or below room temperature. The presence of flexible alkyl chains or certain N-substituents can disrupt crystal lattice formation, favoring a liquid state.
-
Presence of Impurities: This is the most common and controllable cause.
-
Residual Solvents: Even trace amounts of high-boiling point solvents (e.g., DMF, DMSO) used in the reaction can lead to an oily product.
-
Byproducts: Side reactions can generate impurities that act as a "eutectic mixture," depressing the melting point of your product. Common side reactions in the synthesis from α-haloketones and guanidine can include the formation of regioisomers or over-alkylation of the guanidine starting material.[2]
-
Excess Reagents or Starting Materials: Unreacted starting materials, such as the α-haloketone or guanidine, can contaminate the final product.
-
-
Incomplete Reaction: If the reaction has not gone to completion, the presence of starting materials mixed with the product will almost certainly result in an oil.
-
Hydration: Some amine compounds are hygroscopic and can absorb moisture from the atmosphere, which can inhibit crystallization.
Q2: How can I confirm that my oily product contains the desired 2-aminoimidazole?
A2: Before attempting purification, it is crucial to verify the identity and approximate purity of your product. A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): This is the first and quickest step. Run a TLC of your crude oil against the starting materials. A new spot, distinct from the starting materials, is a good indication of product formation. The presence of multiple spots confirms the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude oil is invaluable. You should be able to identify characteristic peaks for your target molecule. The presence of unexpected peaks will give you clues about the nature of the impurities (e.g., residual solvent, unreacted starting materials).
-
Mass Spectrometry (MS): Obtaining a mass spectrum (e.g., ESI-MS) of the crude oil will help confirm the molecular weight of your desired product.[3][4] This is a quick way to verify that you have indeed synthesized the target compound.
A logical workflow for troubleshooting an oily product is outlined in the diagram below:
Caption: Troubleshooting workflow for an oily 2-aminoimidazole product.
Q3: My product is an oil, and I've confirmed its identity. How can I induce crystallization?
A3: If your compound is simply a low-melting solid or a stubborn oil, several techniques can be employed to induce crystallization. Patience is key; some crystallizations can take days or even weeks.
-
Solvent Screening: A systematic solvent screen is the most effective starting point.
-
Single Solvent Method: Attempt to dissolve your oil in a small amount of various solvents at room temperature. A good crystallization solvent will dissolve the compound when heated but not at room temperature.
-
Two-Solvent (or Mixed-Solvent) System: This is often the most successful approach for oily compounds.[2][5] Dissolve your oil in a minimum amount of a "soluble solvent" in which it is very soluble. Then, slowly add a "miscible anti-solvent" in which your compound is poorly soluble, dropwise, until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[2]
-
| Soluble Solvents (Good Solvents) | Anti-Solvents (Poor Solvents) |
| Dichloromethane (DCM) | Hexanes, Pentane, Cyclohexane |
| Ethyl Acetate (EtOAc) | Hexanes, Heptane |
| Acetone | Water, Diethyl Ether, Hexanes |
| Methanol / Ethanol | Diethyl Ether, Water, Toluene |
| Tetrahydrofuran (THF) | Hexanes, Water |
-
Inducement Techniques:
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution.[6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of crystalline material (from a previous batch or a colleague), add a tiny crystal to the supersaturated solution.[6] This "seed crystal" will act as a template for further crystal growth.[6]
-
Slow Evaporation: Dissolve the oil in a suitable volatile solvent and allow the solvent to evaporate slowly over time in a loosely covered vial.[7] This gradually increases the concentration, which can lead to crystallization.
-
Vapor Diffusion: Place your compound, dissolved in a small amount of a solvent, in a small open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent.[7] The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting crystallization.[7]
-
Q4: Crystallization attempts have failed. How can I purify my oily 2-aminoimidazole using chromatography?
A4: Flash column chromatography is an excellent method for purifying oily compounds. Given the basic nature of the 2-aminoimidazole core, special considerations are necessary to avoid poor separation (peak tailing).
-
Stationary Phase Selection:
-
Silica Gel: This is the most common choice. However, the acidic nature of silica can cause strong adsorption and tailing of basic amines. To counteract this, you can:
-
Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (typically 0.1-1%).
-
-
Neutral or Basic Alumina: Alumina is an excellent alternative to silica for the purification of basic compounds as it minimizes the strong acidic interactions that cause peak tailing.[8][9][10] Neutral alumina (pH 6-8) is a good starting point.[10][11]
-
-
Mobile Phase Selection:
-
Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems for 2-aminoimidazoles include gradients of:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol[9]
-
-
A typical starting point for a gradient could be 100% hexanes, gradually increasing to 50-100% ethyl acetate. For more polar compounds, a gradient of dichloromethane with 1-10% methanol is often effective.
-
Experimental Protocol: Flash Chromatography on Silica Gel
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal Rf value for your product should be between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve your crude oil in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q5: My product is pure but still an oil. Can I convert it to a solid salt for easier handling?
A5: Yes, converting a basic amine to its acid addition salt is a classic and highly effective strategy to induce crystallization.[12] The resulting salt often has a much higher melting point and is more crystalline than the free base.
-
Choosing the Right Acid:
-
Hydrochloric Acid (HCl): Forms hydrochloride salts, which are very common. Can be added as a solution in an organic solvent like diethyl ether or dioxane.
-
Tartaric Acid: Can form tartrate salts, which are often highly crystalline.[13][14] This is particularly useful for chiral separations if your compound is racemic.
-
Oxalic Acid: Can form oxalate salts, which often precipitate readily. However, oxalic acid is toxic, so care must be taken to remove any excess.
-
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the Amine: Dissolve your pure oily 2-aminoimidazole in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acid Addition: Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will often precipitate out of the solution as a white solid. If no precipitate forms immediately, you can try cooling the solution in an ice bath or adding an anti-solvent like hexanes.
-
Isolation: Collect the solid salt by vacuum filtration.
-
Washing: Wash the solid with cold diethyl ether or another solvent in which the salt is insoluble to remove any residual acid.
-
Drying: Dry the salt under vacuum.
Liberating the Free Base: To recover the free base from the salt, dissolve the salt in water and add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the solution is basic. Then, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure, oily free base.
Frequently Asked Questions (FAQs)
-
Q: Why are some 2-aminoimidazoles oils while others are solids?
-
A: The physical state of a molecule at room temperature is determined by the strength of its intermolecular forces in the solid state. Factors that favor a liquid (oily) state include molecular asymmetry, the presence of flexible alkyl chains that hinder efficient packing in a crystal lattice, and weaker intermolecular interactions (e.g., hydrogen bonding, van der Waals forces). Conversely, planar aromatic systems and molecules with strong hydrogen bonding capabilities are more likely to be crystalline solids.
-
-
Q: Can I use my oily 2-aminoimidazole directly in the next reaction step?
-
A: This is generally not recommended unless you have strong analytical evidence (e.g., from NMR) that your product is of very high purity (>95%). Impurities can interfere with subsequent reactions, poison catalysts, and complicate the purification of the final product. It is always best practice to purify your intermediates.
-
-
Q: What are the best practices for storing an oily 2-aminoimidazole product?
-
Q: I have a very small amount of oily product. What is the best micro-scale crystallization technique?
-
A: For small quantities, the vapor diffusion technique is often the most successful.[7] Dissolve your oil in a few drops of a solvent in a small vial (e.g., a 1-dram vial). Place this vial inside a slightly larger vial containing a small amount of an anti-solvent, and seal the outer vial.[7] Allow it to stand undisturbed for several days. This slow process often yields high-quality crystals.
-
References
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3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Retrieved from [Link]
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Guide for crystallization. (n.d.). Retrieved from [Link]
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Wolfe, J. P., & Rossi, M. A. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4758–4761. Retrieved from [Link]
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Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. Retrieved from [Link]
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Babaev, E. V. (2017). 2-Aminoimidazoles: Synthesis by Ring Transformation Reactions. In Studies in Natural Products Chemistry (Vol. 52, pp. 69-113). Elsevier. Retrieved from [Link]
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Capriati, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Retrieved from [Link]
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Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). Journal of Chemical Health Risks. Retrieved from [Link]
- Process for preparing the L-tartrate salt of (3aR) - 2, 3a, 4, 5, 6, 7 - hexahydro - 2 - methyl - 3a - (phenylmethyl) - 3H - pyrazolo [4,3-c] pyridin - 3 - one. (n.d.). Google Patents.
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Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
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Synthesis of 2-aminoimidazole derivatives using KOAc as a base. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Advances in Pharmaceutical Cocrystals: From Bench to Market. (2021). Pharmaceutics, 13(11), 1894. Retrieved from [Link]
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RediSep neutral alumina column purification of high pKa compounds. (2012, November 9). Teledyne ISCO. Retrieved from [Link]
- Method for salt preparation. (n.d.). Google Patents.
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Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products: a dissertation in Chemistry. (n.d.). University of Massachusetts Dartmouth. Retrieved from [Link]
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Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (2021). Journal of Pharmaceutical Analysis, 11(2), 135-150. Retrieved from [Link]
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Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
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Common Solvents for Crystallization. (n.d.). Retrieved from [Link]
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Column Chromatography Notes. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]
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Alumina sample cleanups and how can you implement in your workflow? (2023, March 6). Biotage. Retrieved from [Link]
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Flash Purification Methodology for Synthetic Peptides. (n.d.). Phenomenex. Retrieved from [Link]
-
Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. (1990). Biological Mass Spectrometry, 19(11), 669-675. Retrieved from [Link]
-
Nonclassical Crystallization of the L-Tartrate Salt of Cyamemazine. (2025). Crystal Growth & Design. Retrieved from [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). Pharmaceutics, 13(6), 897. Retrieved from [Link]
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Material Safety Data Sheet - ADDOCAT KE-9018. (n.d.). Tri-iso. Retrieved from [Link]
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Isolation and characterization of neutral, acid and basic fractions from a heavy crude oil and its natural surfactants. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). JoVE. Retrieved from [Link]
-
Synthesis of Derivatives of 2-Aminoimidazole (III) and 2-Iminoimidazolidine (VI) by Cyclization of 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with .alpha.-Bromocarbonyl Compounds. (2011). Chemistry of Heterocyclic Compounds, 47(1), 82-91. Retrieved from [Link]
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Cocrystallization as a tool to stabilize liquid active ingredients. (n.d.). ResearchGate. Retrieved from [Link]
-
Amine Best Practices Guidelines. (n.d.). Refining Online. Retrieved from [Link]
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Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6298-6302. Retrieved from [Link]
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Method 3610B: Alumina Cleanup. (1996, December). U.S. Environmental Protection Agency. Retrieved from [Link]
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Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. (2023). Inorganics, 11(10), 406. Retrieved from [Link]
- Separation of triazine derivatives enantiomers using tartaric acid. (n.d.). Google Patents.
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Cocrystal and its Application in the Field of Active Pharmaceutical Ingredients and Food Ingredients. (2018). Current Pharmaceutical Design, 24(20), 2305-2317. Retrieved from [Link]
-
Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. (2009). Bioorganic & Medicinal Chemistry, 17(6), 2411-2420. Retrieved from [Link]
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Crystallization, Large Scale. (2021, September 24). YouTube. Retrieved from [Link]
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What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]
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Enabling facile, rapid and successful chromatographic Flash purification. (2009). Chromatography Today. Retrieved from [Link]
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Safe Handling And Storage Procedures For Liquor Ammonia. (2024, June 5). Jaysons Chemical Industries. Retrieved from [Link]
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3.5: Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Enhancing Microwave-Assisted Imidazole Synthesis
Welcome to the technical support center for microwave-assisted imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and enhance the overall efficiency of their microwave-promoted reactions. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
I. Troubleshooting Guide: From Low Yields to Reaction Runaways
This section addresses the most common challenges encountered during the microwave-assisted synthesis of imidazoles. The question-and-answer format is intended to help you quickly identify your issue and implement a scientifically sound solution.
Low Product Yield
Q: I am getting a low yield of my target imidazole despite using microwave irradiation. What are the likely causes and how can I improve it?
A: Low yields in microwave-assisted imidazole synthesis can stem from several factors, often related to suboptimal reaction parameters or reactant stability. Here’s a systematic approach to troubleshooting this issue:
-
Temperature and Time Optimization: The Arrhenius equation dictates that reaction rates increase with temperature.[1] Microwave synthesis allows for rapid heating to temperatures far above the solvent's boiling point in sealed vessels. However, an excessively high temperature can lead to the decomposition of reactants or the desired product.
-
Solution: Systematically vary the reaction temperature in increments (e.g., 10-20°C) while keeping the reaction time constant. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal temperature that maximizes product formation without significant degradation.[2] Once the optimal temperature is identified, vary the reaction time to ensure the reaction goes to completion.
-
-
Microwave Power Settings: The applied microwave power affects the rate of temperature increase.[3] Insufficient power may result in the reaction not reaching the target temperature quickly enough, while excessive power can cause localized overheating and charring.
-
Solution: For new reactions, start with a lower power setting (e.g., 50 W) and gradually increase it if the target temperature is not being reached efficiently.[4] Modern microwave reactors often have automated power control that modulates the power to maintain a set temperature, which is a highly recommended feature to use.
-
-
Catalyst Concentration and Choice: Acid catalysts, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH), are often employed in imidazole synthesis to facilitate the condensation steps.[5][6] The catalyst concentration is crucial; too little may result in a sluggish reaction, while too much can sometimes promote side reactions.
-
Solution: If you suspect catalyst-related issues, perform a small-scale experiment series where you vary the catalyst loading (e.g., from 5 mol% to 20 mol%). In some cases, switching to a different catalyst, such as a Lewis acid (e.g., FeCl₃·6H₂O) or a solid-supported acid, can improve yields.[5]
-
-
Solvent Choice: The ability of a solvent to absorb microwave energy is critical for efficient heating. Solvents with a high loss tangent (tan δ) are more effective at converting microwave energy into heat.[7]
-
Solution: If your reaction is heating slowly, consider switching to a more polar solvent with a higher loss tangent, such as ethanol (tan δ = 0.941) or dimethylformamide (DMF).[6][7] For reactions with temperature-sensitive components, a less absorbing solvent can be used to moderate the heating rate.
-
Charring and Decomposition
Q: My reaction mixture is turning dark brown or black, and I am isolating a tar-like substance instead of my product. What is causing this and how can I prevent it?
A: Charring is a clear indication of pyrolysis, the thermal decomposition of organic matter at high temperatures.[8] In microwave synthesis, this is often due to "hot spots" or runaway heating.
-
Uneven Heating and Hot Spots: Microwave energy can sometimes be distributed unevenly within the reaction vessel, leading to localized areas of extremely high temperature.[9]
-
Solution 1: Efficient Stirring: Ensure vigorous and continuous stirring throughout the reaction. A magnetic stir bar is essential to distribute the heat evenly and prevent the formation of hot spots.[9][10]
-
Solution 2: Use of Passive Heating Elements: For poorly absorbing (non-polar) reaction mixtures, consider using silicon carbide (SiC) vessels or adding SiC passive heating elements. SiC strongly absorbs microwave energy and then transfers the heat to the reaction mixture via conduction, resulting in more uniform heating.[8][11][12]
-
-
Exothermic Reactions: Some imidazole syntheses can be exothermic. The rapid heating from the microwave, combined with the heat generated by the reaction itself, can lead to a thermal runaway.
-
Solution: Pulsed Microwave Irradiation and Cooling: Program the microwave reactor to use pulsed heating, where the microwave power is cycled on and off. This allows for better temperature control. Many modern reactors also feature simultaneous cooling, where a stream of compressed air cools the outside of the reaction vessel while it is being irradiated, preventing excessive temperature spikes.[3]
-
Pressure Buildup in Sealed Vessels
Q: I am getting a "pressure limit exceeded" error on my microwave reactor, or I am concerned about the safety of a high-pressure reaction. How should I manage this?
A: Pressure buildup in a sealed vessel is a serious safety concern and can arise from the vapor pressure of the solvent at elevated temperatures or the formation of gaseous byproducts.[13]
-
Solvent Vapor Pressure: As the temperature of a solvent increases in a sealed vessel, its vapor pressure rises significantly.
-
Solution: Consult vapor pressure charts for your chosen solvent to ensure your target reaction temperature will not generate a pressure that exceeds the safety limits of your reaction vessel and the microwave reactor. If necessary, choose a solvent with a higher boiling point or run the reaction at a lower temperature for a longer time.
-
-
Formation of Gaseous Byproducts: Some reactions may release gases like CO₂ or ammonia.
-
Solution 1: Headspace: Ensure you are not overfilling the reaction vessel. A larger headspace will allow for the expansion of gases without a dangerous pressure increase. A general rule is to not exceed 2/3 of the vessel's volume.
-
Solution 2: Vented Reactions: Some microwave systems, like the CEM Discover 2.0, have "Activent" technology that allows for the safe venting of gaseous byproducts during the reaction.[14] If your reaction is known to produce gas, using an open-vessel setup under reflux conditions might be a safer alternative, although you will be limited to the boiling point of the solvent at atmospheric pressure.
-
Arcing or Sparking in the Microwave Cavity
Q: I observed a flash of light or sparks inside the microwave cavity during my experiment. What is happening and is it dangerous?
A: Arcing is typically caused by the presence of metal inside the microwave cavity.[10][15][16]
-
Metal Components: This could be from a metal catalyst that is not fully submerged in the solvent, a metal spatula fragment, or even a worn microwave rack in older or repurposed ovens.
-
Solution: Immediately stop the microwave. Ensure that any metal-based reagents are fully suspended in the reaction mixture and that no metallic objects have been accidentally introduced. Only use racks and accessories specifically designed for your microwave reactor. Do not use domestic microwave ovens for chemical synthesis, as they lack the necessary safety features.[13]
-
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my microwave-assisted imidazole synthesis?
A1: The ideal solvent should be polar enough to absorb microwave energy efficiently, have a boiling point suitable for the desired reaction temperature, and be chemically inert to the reactants and products. Solvents are often categorized by their ability to absorb microwaves:
-
High Absorbers (tan δ > 0.5): Ethanol, Methanol, Ethylene Glycol. These heat up very quickly.
-
Medium Absorbers (0.1 < tan δ < 0.5): Water, DMF, Acetonitrile. These are also efficient for microwave heating.
-
Low Absorbers (tan δ < 0.1): Toluene, Hexane, Dioxane. These are poor absorbers and will heat very slowly unless a co-solvent or a passive heating element (e.g., SiC) is used.[7]
Q2: Can I perform microwave-assisted imidazole synthesis without a solvent?
A2: Yes, solvent-free or "neat" reactions are a cornerstone of green chemistry and are often highly effective under microwave irradiation.[6][17] For a solvent-free reaction to be successful, at least one of the reactants must be polar enough to absorb microwave energy. This approach can lead to shorter reaction times, simpler work-up procedures, and higher yields.
Q3: What are some common byproducts in the Radziszewski synthesis of imidazoles, and how can I minimize them?
A3: The Radziszewski reaction, which typically involves a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia, is a robust method for imidazole synthesis.[18] However, side reactions can occur:
-
Oxazole Formation: An intermediate α-amino carbonyl compound can cyclize to form an oxazole instead of reacting with another amino group to form the imidazole.[19] This is more likely under anhydrous conditions.
-
Amide Formation: If using a solvent like acetic acid with a primary amine, you can form an N-acylated byproduct (e.g., N-(p-tolyl)acetamide).[5]
-
Minimization Strategies: Using a sequential two-step, one-pot reaction can sometimes minimize byproduct formation. For instance, first forming the imine from the aldehyde and amine, and then adding the dicarbonyl compound and ammonium acetate, can lead to a cleaner reaction profile.[5]
Q4: How do I monitor the progress of a microwave reaction?
A4: Since the reaction vessels are sealed and under pressure, you cannot take samples during the reaction. The best practice is to set up a series of small-scale reactions with identical parameters but varying reaction times. At the end of each time point, the reaction is stopped, cooled, and a sample is analyzed by TLC or LC-MS to determine the extent of conversion.[2]
III. Experimental Protocols and Data
Protocol 1: Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol is a classic example of the Debus-Radziszewski reaction, adapted for microwave synthesis.
Reactants:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Ammonium Acetate
-
Solvent: Glacial Acetic Acid
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine benzil (210 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and ammonium acetate (385 mg, 5.0 mmol).
-
Add 3 mL of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 120°C
-
Hold Time: 5 minutes
-
Power: 100 W (or use dynamic power control)
-
Stirring: High
-
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Work-up: Pour the reaction mixture into 20 mL of cold water. A precipitate will form. Neutralize the mixture with concentrated ammonium hydroxide until it is slightly basic.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol to yield pure 2,4,5-triphenylimidazole.
| Parameter | Conventional Heating | Microwave Synthesis |
| Temperature | 100°C (Reflux) | 120°C |
| Time | 2 hours | 5 minutes |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Typical Yield | ~70% | >90% |
Protocol 2: Solvent-Free Synthesis of a Trisubstituted Imidazole
Reactants:
-
Benzil
-
4-Chlorobenzaldehyde
-
Ammonium Acetate
-
Catalyst: Glacial Acetic Acid (catalytic amount)
Procedure:
-
Grind benzil (210 mg, 1.0 mmol), 4-chlorobenzaldehyde (141 mg, 1.0 mmol), and ammonium acetate (385 mg, 5.0 mmol) together in a mortar and pestle.
-
Transfer the solid mixture to a 10 mL microwave reaction vessel with a magnetic stir bar.
-
Add 2 drops of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 140°C
-
Hold Time: 3 minutes
-
Power: 150 W (or use dynamic power control)
-
Stirring: High
-
-
After cooling, add 10 mL of ethanol to the vessel and stir to dissolve the product.
-
Filter the solution to remove any insoluble impurities.
-
Add water to the filtrate to precipitate the product.
-
Collect the solid by filtration, wash with a water/ethanol mixture, and dry.
IV. Visualized Workflows and Concepts
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low product yields.
Conceptual Diagram of Microwave Heating
Caption: Comparison of conventional vs. microwave heating mechanisms.
V. References
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]
-
Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]
-
Microwave-assisted synthesis: a fast, efficient and sustainable approach. YouTube. Available at: [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
The Debus–Radziszewski imidazole synthesis. ResearchGate. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health. Available at: [Link]
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. ResearchGate. Available at: [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available at: [Link]
-
MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. Jetir.org. Available at: [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health. Available at: [Link]
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oxazoles into imidazoles. The Royal Society of Chemistry. Available at: [Link]
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CEM Discover SP Microwave Reactor Manual.pdf. Scribd. Available at: [Link]
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Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. National Institutes of Health. Available at: [Link]
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Why Does Metal Spark in the Microwave?. Live Science. Available at: [Link]
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Study on the Temperature Uniformity of Water with Rotation or Stir under Microwave Heating. Rasayan Journal. Available at: [Link]
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Biotage® Initiator+ - Getting Started Guide for Organic Synthesis. Biotage. Available at: [Link]
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Improvement of Microwave Heating Uniformity Using Symmetrical Stirring. MDPI. Available at: [Link]
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Pyrolysis. Wikipedia. Available at: [Link]
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Mechanism of imidazole and oxazole formation in [13C-2]-labelled glycine and alanine model systems. ResearchGate. Available at: [Link]
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Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]
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Operation Manual. Scribd. Available at: [Link]
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Manual. Scribd. Available at: [Link]
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Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
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Improvement of Microwave Heating Uniformity Using Symmetrical Stirring. ResearchGate. Available at: [Link]
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Getting Started with Microwave Synthesis. CEM Corporation. Available at: [Link]
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Unraveling the mysteries of microwave chemistry using silicon carbide reactor technology. Accounts of Chemical Research. Available at: [Link]
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Silicon Carbide Passive Heating Elements in Microwave-Assisted Organic Synthesis. ResearchGate. Available at: [Link]
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Biotage® Initiator+ Alstra™ - Getting Started Guide for Peptide Synthesis. Technoprocur.cz. Available at: [Link]
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Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]
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Why Your Microwave Is Not Heating Evenly – Causes & Quick Fixes. Advance Appliance Ltd.. Available at: [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]
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Controlled Microwave Heating in Modern Organic Synthesis. ResearchGate. Available at: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
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Microwave Heating - Increasing Reaction Rate. CEM Corporation. Available at: [Link]
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Ultra-rapid, sustainable and selective synthesis of silicon carbide powders and nanomaterials via microwave heating. Energy & Environmental Science (RSC Publishing). Available at: [Link]
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CEM Discover Microwave 908005. Scribd. Available at: [Link]
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Temperature Homogeneity under Selective and Localized Microwave Heating in Structured Flow Reactors. ACS Publications. Available at: [Link]
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Silicon Carbide as a Heat-Enhancing Agent in Microwave Ablation: In Vitro Experiments. National Institutes of Health. Available at: [Link]
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How to Set Up Experiments Using the Biotage Initiator Microwave Synthesizer. YouTube. Available at: [Link]
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Microwave Synthesis. Biotage. Available at: [Link]
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Strategies to overcome poor cell viability in cytotoxicity assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming poor cell viability in cytotoxicity assays. As scientists, we understand that robust and reproducible data is paramount. This resource moves beyond simple checklists to explain the underlying principles and causality behind common experimental pitfalls, ensuring your cytotoxicity assays are both accurate and reliable.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during cytotoxicity experiments.
Q1: My negative control (untreated) cells are showing low viability (<85%). What is the first thing I should check?
Your negative control is the bedrock of your experiment; its health is non-negotiable. If you observe poor viability here, all other data is compromised. The first and most critical area to investigate is your baseline cell culture health before you even plate the cells for the assay.
-
Cell Culture Health: Were the cells harvested during the logarithmic growth phase? Over-confluent or sparse cultures are stressed and will behave unpredictably.
-
Contamination: Perform an immediate check for microbial (bacteria, yeast) and mycoplasma contamination. Mycoplasma is a notorious culprit for altering cell metabolism and viability without visible signs of contamination.
-
Reagent Quality: Check the expiration date and storage conditions of your culture medium, serum, and supplements. A single degraded component can be cytotoxic.
Q2: How do I know if my test compound's vehicle (e.g., DMSO) is causing the cytotoxicity?
This is a critical control. You must always run a "vehicle control" group, which includes cells treated with the highest concentration of the vehicle used to dissolve your test compounds. If the viability of the vehicle control group is significantly lower than the untreated negative control group, you have a solvent toxicity issue. A common rule of thumb is to keep the final concentration of DMSO at or below 0.5%, and for many sensitive cell lines, below 0.1% is required to avoid artifacts.
Q3: What is the difference between cytotoxicity and cytostatic effects, and how does this affect my choice of assay?
This is a crucial distinction.
-
Cytotoxicity refers to the ability of a compound to kill cells (e.g., through necrosis or apoptosis).
-
Cytostatic effects refer to the ability of a compound to inhibit cell proliferation without directly causing cell death.
Assays that measure metabolic activity (like MTT or resazurin-based assays) can be ambiguous. A reduction in signal could mean fewer viable cells (cytotoxicity) or the same number of cells that are no longer dividing (cytostatic). To distinguish between these, you may need to use a multiplexed assay that can measure a marker of cell death (like LDH release for necrosis) alongside a marker of cell viability.
In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving complex viability issues.
Part 1: Pre-Assay Cell Health & Plating
The root of many failed assays begins before any compound is added.
Problem: High variability between replicate wells or unexpected results in control wells.
Potential Cause 1: Inconsistent Cell Seeding Uneven cell distribution across the plate is a primary source of variability. The "edge effect," where wells on the perimeter of a plate evaporate more quickly, can also concentrate media components and affect cell growth.
Solutions & Protocol:
-
Accurate Cell Counting: Always use a calibrated method like a hemocytometer or an automated cell counter. Ensure you are counting a representative sample of a homogenous cell suspension.
-
Homogenous Cell Suspension: After trypsinization and centrifugation, gently but thoroughly resuspend the cell pellet. Pipette up and down multiple times, but avoid creating bubbles which can denature proteins and stress cells.
-
Edge Effect Mitigation: To minimize evaporation, leave the outer wells of the 96-well plate filled with sterile PBS or media and do not use them for experimental data. Always use a humidified incubator.
Workflow for Optimal Cell Plating
Caption: Workflow for consistent cell preparation and plating.
Potential Cause 2: Compromised Cellular Health Using cells of a high passage number can lead to genetic drift and altered phenotypes, affecting their response to compounds. Mycoplasma contamination is another insidious problem that doesn't cause turbidity but drastically alters cell metabolism, leading to unreliable data from metabolic assays like MTT.
Solutions & Protocol:
-
Passage Number Tracking: Maintain a detailed log of cell passage numbers. Use cells from a low-passage, validated master cell bank for all experiments.
-
Routine Mycoplasma Testing: Implement routine testing (e.g., every 1-2 months) using a PCR-based or bioluminescence-based detection kit.
Protocol: Mycoplasma Detection by PCR
-
Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old, sub-confluent cell culture.
-
DNA Extraction: Centrifuge the medium to pellet any cells and mycoplasma. Extract DNA from the pellet using a commercial DNA extraction kit.
-
PCR Amplification: Use primers specific to the highly conserved 16S rRNA gene of the Mollicutes class (which includes Mycoplasma). Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Analysis: Analyze the PCR products via gel electrophoresis. A band of the correct size in your sample lane indicates a positive result.
Part 2: Assay Reagents & Compound-Related Issues
Problem: Vehicle controls show significant toxicity.
Potential Cause: Inappropriate Solvent Concentration Solvents like DMSO, ethanol, and methanol are necessary to solubilize many compounds but are toxic to cells at higher concentrations.
Solution:
-
Concentration Optimization: Always perform a dose-response curve for your vehicle alone to determine the highest non-toxic concentration for your specific cell line.
-
Use High-Purity Solvents: Use anhydrous, cell culture-grade solvents to avoid impurities and degradation products that can be cytotoxic.
Table 1: Commonly Used Solvents and Recommended Maximum Concentrations
| Solvent | Typical Max. Concentration | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent. Can induce differentiation in some cells. |
| Ethanol | 0.1% - 0.5% | Can be more volatile; ensure proper sealing of plates. |
| Methanol | < 0.1% | Generally more toxic than ethanol. Use with caution. |
| PBS | N/A | Ideal vehicle if compound is soluble. |
Problem: Inconsistent results or assay signal is too low/high.
Potential Cause: Incorrect Assay Choice or Parameters The mechanism of action of your compound dictates the most appropriate assay. A compound that inhibits mitochondrial respiration will confound results from an MTT assay, which measures mitochondrial reductase activity.
Solution:
-
Assay Selection: Choose an assay that matches the expected biological outcome. If the mechanism is unknown, consider a multi-parametric approach.
Table 2: Comparison of Common Cytotoxicity/Viability Assays
| Assay Type | Principle | Measures | Pros | Cons |
| MTT/XTT/WST | Metabolic (Reductase) | Mitochondrial activity | Inexpensive, well-established | Prone to chemical interference, endpoint |
| Resazurin (alamarBlue) | Metabolic (Reductase) | Overall metabolic activity | Highly sensitive, non-toxic | Prone to chemical interference |
| LDH Release | Membrane Integrity | LDH in supernatant (necrosis) | Measures cell death directly | Does not measure apoptosis well |
| Real-Time Glo (e.g., Promega) | ATP-based | Intracellular ATP levels | Real-time, kinetic data | More expensive, requires luminometer |
| Caspase-Glo | Apoptosis | Caspase-3/7 activity | Specific to apoptosis | Will miss non-apoptotic cell death |
Decision Tree for Assay Selection
Caption: Decision tree for selecting an appropriate assay.
References
-
Title: Mycoplasma contamination of cell cultures: A bitter reality Source: Indian Journal of Medical Microbiology URL: [Link]
-
Title: The adverse effects of dimethyl sulfoxide (DMSO) on cell lines: a comprehensive review Source: Cytotechnology URL: [Link]
-
Title: A Comparison of Five Methods for Measuring Cell Proliferation and Cell Death Source: The Journal of Histochemistry and Cytochemistry URL: [Link]
-
Title: Cell line misidentification and cross-contamination Source: Nature Reviews Cancer URL: [Link]
Validation & Comparative
A Comparative Analysis of Substituted Imidazole Derivatives' Biological Activity: A Guide for Researchers
The imidazole scaffold, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, allow imidazole-containing compounds to interact with a wide array of biological targets.[1] This versatility has led to the development of a multitude of substituted imidazole derivatives with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects.[2]
This guide provides an in-depth comparative analysis of the biological activity of various substituted imidazole derivatives. Moving beyond a simple cataloging of compounds, we will delve into the structure-activity relationships (SAR) that govern their efficacy, explore the mechanistic underpinnings of their actions, and provide detailed, field-proven experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of imidazole derivatives and to rationally design the next generation of therapeutic agents.
Section 1: Antifungal Activity of Imidazole Derivatives
Imidazole-based antifungal agents, commonly known as "azoles," represent a major class of drugs used to treat fungal infections. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
Comparative Efficacy of Key Antifungal Imidazoles
The antifungal potency of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring and associated phenyl groups. These modifications influence the compound's binding affinity to the target enzyme and its pharmacokinetic properties. A comparative analysis of the Minimum Inhibitory Concentration (MIC) values of prominent imidazole antifungals against common fungal pathogens highlights these differences.
| Imidazole Derivative | Fungal Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Citation(s) |
| Clotrimazole | Candida albicans | 0.008 - 8 | 0.008 | 1 | [4] |
| Ketoconazole | Aspergillus niger | 0.5 - 16 | - | - | [5] |
| Ketoconazole | Candida sp. | - | 0.63 | - | [6] |
| Miconazole | Trichophyton rubrum | - | 0.5 | - | [7] |
Expert Insights: The data clearly indicates that the antifungal spectrum and potency can vary significantly among different imidazole derivatives. For instance, while clotrimazole demonstrates potent activity against Candida albicans with a low MIC50, ketoconazole's efficacy against Aspergillus niger shows a wider range of MIC values.[4][5] The choice of an appropriate antifungal agent is therefore critically dependent on the specific fungal pathogen being targeted.
Structure-Activity Relationship (SAR) in Antifungal Imidazoles
The lipophilicity and steric bulk of the substituents on the imidazole ring play a crucial role in determining antifungal activity.
-
N-1 Substitution: The substituent at the N-1 position of the imidazole ring is critical for interaction with the heme iron of the lanosterol 14α-demethylase enzyme. Bulky and lipophilic groups at this position generally enhance antifungal activity.
-
C-2 and C-4/C-5 Phenyl Ring Substitutions: The presence of halogen atoms (e.g., chlorine, fluorine) on the phenyl rings attached to the imidazole core often leads to increased potency. These electron-withdrawing groups can enhance the interaction with the enzyme's active site. Structure-activity relationship studies have shown that para-substituted electron-withdrawing groups and hydrophobic side chains can significantly improve the ability of these compounds to penetrate fungal membranes, thereby boosting their antifungal potency.[3]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]
Causality Behind Experimental Choices: This method is preferred for its quantitative results, allowing for a precise determination of the lowest concentration of a drug that inhibits microbial growth. The use of a 96-well microtiter plate format enables the simultaneous testing of multiple drug concentrations and replicates, ensuring the robustness and reproducibility of the data.[9]
Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay.
-
Positive Control: A well containing the microorganism in broth without any antifungal agent. This well should show clear microbial growth, confirming the viability of the inoculum and the suitability of the growth medium.
-
Negative Control: A well containing only the broth medium. This well should remain clear, indicating the sterility of the medium and the absence of contamination.
-
Reference Drug Control: A known antifungal agent (e.g., fluconazole) is often included as a comparator to ensure the assay is performing as expected.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solution: Dissolve the imidazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the antifungal stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 for fungi). This will create a range of drug concentrations to be tested.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to a specific concentration of fungal cells.[8]
-
Inoculation: Inoculate each well of the microtiter plate (except the negative control) with the prepared fungal suspension. The final volume in each well should be uniform.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), allowing for fungal growth.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader.[3]
Section 2: Antibacterial Activity of Imidazole Derivatives
Certain substituted imidazoles, particularly nitroimidazoles, exhibit potent antibacterial activity, primarily against anaerobic bacteria. Their mechanism of action involves the reduction of the nitro group by bacterial nitroreductases in the low-oxygen environment of anaerobic bacteria. This reduction process generates reactive nitroso intermediates and free radicals that are cytotoxic and cause damage to bacterial DNA, leading to cell death.[]
Comparative Efficacy of Antibacterial Imidazoles
Metronidazole is the most well-known antibacterial imidazole derivative. However, the emergence of resistance has spurred the development of new derivatives with improved activity.
| Imidazole Derivative | Bacterial Species | MIC Range (µg/mL) | Citation(s) |
| Metronidazole | Staphylococcus aureus | 32 - 64 | [11] |
| Metronidazole | Escherichia coli | 16 - 64 | [11] |
| Novel Nitroimidazole (8g) | Staphylococcus aureus | 1 | [11] |
| Novel Nitroimidazole (8g) | Klebsiella pneumoniae | 8 | [11] |
Expert Insights: The comparative data highlights the potential for developing novel nitroimidazole derivatives with significantly enhanced potency against both Gram-positive and Gram-negative bacteria compared to metronidazole.[11] The structural modifications in these new compounds likely influence their uptake by bacterial cells and the efficiency of their reductive activation.
Structure-Activity Relationship (SAR) in Antibacterial Nitroimidazoles
The antibacterial activity of nitroimidazoles is critically dependent on the redox potential of the nitro group and the overall lipophilicity of the molecule.
-
Position of the Nitro Group: The 5-nitroimidazoles are generally more active than their 4-nitro counterparts. The position of the nitro group influences the ease of its reduction, which is a prerequisite for antibacterial activity.
-
Substituents on the Imidazole Ring: The introduction of various substituents at other positions of the imidazole ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate bacterial cell walls and interact with nitroreductases.[2] Studies have shown that the antibacterial activity of imidazole and imidazolium salts is highly dependent on their lipophilicity, which can be adjusted by introducing different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium ring.[12]
Section 3: Anticancer Activity of Imidazole Derivatives
The imidazole scaffold is a prominent feature in a number of anticancer drugs, targeting a variety of cellular processes, including DNA synthesis, signal transduction pathways, and microtubule dynamics.
Comparative Efficacy of Anticancer Imidazoles
The anticancer activity of imidazole derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance metric.
| Imidazole Derivative | Cancer Cell Line | IC50 (µM) | Citation(s) |
| Dacarbazine | Melanoma Cell Lines | Varies | [13] |
| Compound 22 | A549 (Lung Cancer) | 0.15 | [14] |
| Compound 22 | HeLa (Cervical Cancer) | 0.21 | [14] |
| Compound 22 | HepG2 (Liver Cancer) | 0.33 | [14] |
| Compound 22 | MCF-7 (Breast Cancer) | 0.17 | [14] |
| Derivative 9 | MCF-7 (Breast Cancer) | 18.73 | [15] |
| Derivative 9 | A549 (Lung Cancer) | 10.74 | [15] |
Expert Insights: The data demonstrates the broad-spectrum anticancer potential of certain imidazole derivatives, with some compounds exhibiting potent activity against multiple cancer cell lines at sub-micromolar concentrations.[14] The significant difference in IC50 values between different derivatives underscores the importance of specific structural features for potent anticancer activity.
Mechanisms of Action and Signaling Pathways
Dacarbazine is a prodrug that requires metabolic activation in the liver to form its active metabolite, the methyl diazonium ion.[1] This highly reactive species acts as an alkylating agent, transferring a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[1][16] This DNA methylation disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][17]
Caption: Dacarbazine's mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[18]
Causality Behind Experimental Choices: This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity. The choice of cell lines for this assay is crucial and should be based on the specific cancer type being targeted and the expression of the molecular target of the drug being tested.[19][20]
Self-Validating System:
-
Untreated Control: Cells cultured in the absence of the test compound. This group represents 100% cell viability and serves as the baseline for comparison.
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO). This control is essential to ensure that the solvent itself does not have any cytotoxic effects.
-
Blank Control: Wells containing only the culture medium without cells. This is used to subtract the background absorbance.[7]
-
Positive Control: A known cytotoxic agent is used to confirm that the assay is capable of detecting a cytotoxic response.[21]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted imidazole derivative and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Section 4: Anti-inflammatory Activity of Imidazole Derivatives
Certain imidazole derivatives exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[23]
Comparative Efficacy of COX-2 Inhibiting Imidazoles
Celecoxib is a well-known selective COX-2 inhibitor containing a pyrazole ring, which is isomeric to imidazole. Many imidazole-based compounds have been developed and tested for their COX-2 inhibitory activity.
| Imidazole Derivative | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Citation(s) |
| Celecoxib (Reference) | 0.78 | 9.51 | [11] |
| PYZ16 | 0.52 | 10.73 | [11] |
| Compound 15c | 0.002 | 162.5 | [24] |
| Compound 3b | 0.09 | 61.66 | [24] |
Expert Insights: The data reveals that novel imidazole-containing compounds can exhibit significantly higher potency and selectivity for COX-2 inhibition compared to the established drug celecoxib.[11][24] The high selectivity index is a crucial parameter, as it indicates a lower risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.
Mechanism of Action: Selective COX-2 Inhibition
Celecoxib and other selective COX-2 inhibitors bind to a side pocket in the COX-2 enzyme that is not present in COX-1. This structural difference allows for the selective inhibition of COX-2, thereby reducing the production of pro-inflammatory prostaglandins without affecting the gastroprotective functions of COX-1.[4]
Caption: Mechanism of action of Celecoxib.
Experimental Protocol: COX-2 Inhibition Assay
A common method to assess COX-2 inhibitory activity is a cell-free enzyme assay that measures the production of prostaglandin E2 (PGE2) from arachidonic acid.
Causality Behind Experimental Choices: This in vitro assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of COX-2, independent of cellular uptake and metabolism. The use of a specific substrate (arachidonic acid) and the detection of a specific product (PGE2) ensure the specificity of the assay.
Self-Validating System:
-
No Enzyme Control: A reaction mixture without the COX-2 enzyme to determine the background signal.
-
No Inhibitor Control: A reaction mixture with the enzyme and substrate but without the test compound to determine the maximum enzyme activity (100% activity).
-
Reference Inhibitor Control: A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control to validate the assay's sensitivity to inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of human recombinant COX-2 enzyme, a solution of arachidonic acid (substrate), and solutions of the test compounds at various concentrations.
-
Assay Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound (or vehicle control).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the arachidonic acid solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time to allow for the production of PGE2.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.
Conclusion
Substituted imidazole derivatives represent a remarkably versatile and privileged scaffold in medicinal chemistry, with a proven track record in the development of effective therapeutic agents across a range of diseases. This guide has provided a comparative analysis of their biological activities, highlighting the critical role of structural modifications in determining their potency and selectivity. The detailed experimental protocols and the emphasis on the rationale behind experimental design are intended to empower researchers to conduct robust and meaningful evaluations of novel imidazole-based compounds. As our understanding of the molecular basis of disease continues to evolve, the rational design and synthesis of new substituted imidazole derivatives, guided by the principles of structure-activity relationships and mechanistic insights, will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
-
Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study. (2021). National Institutes of Health. [Link]
-
Susceptibility of Medical Fungal Isolates to Commonly used Antifungal Agents. (2021). ResearchGate. [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. [Link]
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Preparation, and Assessment of Antidermatophyte Activity of Miconazole–Urea Water-Soluble Film. (n.d.). National Institutes of Health. [Link]
-
Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance. (1980). Oxford Academic. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). National Institutes of Health. [Link]
-
The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. (2024). National Institutes of Health. [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. (n.d.). MDPI. [Link]
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). ResearchGate. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]
-
Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance. (1980). PubMed. [Link]
-
Nitroimidazole Derivatives. Relationship between Structure and Antitrichomonal Activity. (n.d.). ACS Publications. [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI. [Link]
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What is the mechanism of Dacarbazine?. (2024). Patsnap Synapse. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). National Institutes of Health. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Greener Syntheses of 2-Aminoimidazoles
Abstract
The 2-aminoimidazole (2-AI) scaffold is a privileged pharmacophore, forming the core of numerous marine alkaloids with a broad spectrum of biological activities. As the demand for these valuable compounds in drug discovery and development continues to grow, so does the need for sustainable and efficient synthetic methodologies. This guide provides a comparative analysis of three prominent green synthesis strategies for 2-aminoimidazoles: synthesis in Deep Eutectic Solvents (DES), Microwave-Assisted Organic Synthesis (MAOS), and Ultrasound-Assisted Synthesis. Each method is critically evaluated based on its reaction mechanism, experimental protocol, and key performance indicators such as reaction time, yield, and environmental impact. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the selection of environmentally benign synthetic routes.
Introduction: The Imperative for Green Chemistry in 2-Aminoimidazole Synthesis
The 2-aminoimidazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.[1] Traditionally, the synthesis of these compounds has often relied on methods that utilize volatile organic compounds (VOCs), stoichiometric reagents, and harsh reaction conditions, leading to significant waste generation and environmental concerns. The principles of green chemistry offer a framework for designing chemical processes that are safer, more efficient, and environmentally responsible. This guide delves into the practical application of these principles to the synthesis of 2-aminoimidazoles, comparing modern techniques that minimize environmental impact without compromising chemical efficiency.
Deep Eutectic Solvents (DES): A Benign Medium for 2-Aminoimidazole Formation
Deep eutectic solvents are a class of ionic fluids composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than the individual components.[2] Their negligible vapor pressure, non-flammability, biodegradability, and the ready availability of their components from renewable resources make them an attractive alternative to conventional solvents.[2][3]
Mechanistic Rationale
The synthesis of 2-aminoimidazoles in DES, such as a mixture of choline chloride (ChCl) and urea or glycerol, typically proceeds via a one-pot, two-step reaction between an α-haloketone and a guanidine derivative.[3][4] The DES is not merely an inert solvent but an active participant in the reaction. The extensive hydrogen-bonding network within the DES is proposed to facilitate the reaction through hydrogen bond catalysis, stabilizing charged intermediates and promoting the desired cyclization.[2][4] The reaction is often performed under air, eliminating the need for an inert atmosphere.[3]
Caption: Proposed mechanism for DES-mediated synthesis of 2-aminoimidazoles.
Experimental Protocol: Synthesis of 2-Aminoimidazoles in Choline Chloride/Urea
-
Materials: α-chloroketone (1.0 mmol), guanidine derivative (1.3 mmol), triethylamine (1.0 mmol), choline chloride (2.0 g), urea (1.2 g).
-
Procedure:
-
Prepare the deep eutectic solvent by gently heating a mixture of choline chloride and urea (1:2 molar ratio) at 80 °C until a clear, homogeneous liquid is formed.[2]
-
To the DES, add the guanidine derivative and stir for 10 minutes.
-
Add the α-chloroketone and triethylamine to the mixture.
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) to the mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The DES can often be recovered by removal of water under vacuum and recycled for subsequent reactions.[4]
-
Microwave-Assisted Organic Synthesis (MAOS): Accelerating the Path to 2-Aminoimidazoles
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields and cleaner reactions compared to conventional heating methods.[5] This is attributed to the efficient and uniform heating of the reaction mixture through dielectric heating.
Mechanistic Rationale
A notable microwave-assisted route to disubstituted 2-amino-1H-imidazoles involves a one-pot, two-step process starting from readily available 2-aminopyrimidines and α-bromoketones.[6] The first step is the formation of a 2,3-dihydro-2-hydroxyimidazo[1,2-a]pyrimidinium salt, which is then cleaved in the second step by a nucleophile like hydrazine to yield the desired 2-aminoimidazole.[6] Microwave irradiation dramatically accelerates both the initial condensation and the subsequent ring-opening, reducing reaction times from hours to minutes.
Caption: Workflow for microwave-assisted synthesis of 2-aminoimidazoles.
Experimental Protocol: Microwave-Assisted Synthesis of 1,4-Disubstituted 2-Aminoimidazoles
-
Materials: 2-Alkylaminopyrimidine (10 mmol), α-bromocarbonyl compound (13.5 mmol), acetonitrile (20 mL), hydrazine hydrate.
-
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-alkylaminopyrimidine and the α-bromocarbonyl compound in acetonitrile.[7]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 130 °C for 15 minutes.[7]
-
Cool the vessel to room temperature.
-
Add hydrazine hydrate to the reaction mixture.
-
Reseal the vessel and irradiate at a suitable temperature and time to effect ring cleavage (optimization may be required).
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2-aminoimidazole.
-
Ultrasound-Assisted Synthesis: A Sonochemical Approach to Imidazole Scaffolds
Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer.[1]
Mechanistic Rationale
While specific protocols for the ultrasound-assisted synthesis of 2-aminoimidazoles are less commonly reported, the principles have been successfully applied to the synthesis of structurally related benzimidazoles.[8] An analogous approach for 2-aminoimidazoles would likely involve the condensation of a guanidine derivative with an α-haloketone. The ultrasonic irradiation is expected to accelerate the reaction by enhancing mixing and mass transport, and potentially by promoting the formation of radical intermediates that can facilitate the cyclization process. This method often allows for the use of milder conditions and shorter reaction times.
Caption: Conceptual workflow for ultrasound-assisted 2-aminoimidazole synthesis.
Experimental Protocol: Representative Ultrasound-Assisted Synthesis of 2-Aminoimidazoles
-
Materials: Guanidine hydrochloride (1.2 mmol), α-bromoketone (1.0 mmol), potassium carbonate (2.5 mmol), ethanol (10 mL).
-
Procedure:
-
In a round-bottom flask, dissolve guanidine hydrochloride and potassium carbonate in ethanol.
-
Add the α-bromoketone to the mixture.
-
Place the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at room temperature for a specified time (e.g., 30-60 minutes), monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Comparative Analysis of Green Synthesis Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed green synthesis methods.
| Parameter | Deep Eutectic Solvents (DES) | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis | Conventional Synthesis (for reference) |
| Reaction Time | 4 - 6 hours[4] | 15 - 30 minutes[7] | 30 - 60 minutes (estimated) | 10 - 12 hours[4] |
| Typical Yields | 65 - 88%[4] | Moderate to good (not specified in detail for 2-AI) | High (up to 99% for benzimidazoles)[8] | Variable |
| Solvent | Recyclable, biodegradable DES[2][4] | Acetonitrile (volatile organic solvent)[7] | Ethanol (renewable) or water | Often toxic and volatile organic solvents |
| Energy Input | Conventional heating (80 °C) | Microwave irradiation | Ultrasonic irradiation | Conventional heating |
| Catalyst | Often catalyst-free (DES acts as catalyst)[4] | None specified in the protocol[7] | Often catalyst-free or simple base | Often requires a catalyst |
| Work-up | Simple precipitation and filtration[4] | Evaporation and chromatography[7] | Filtration and evaporation/recrystallization | Often requires extraction and chromatography |
Green Chemistry Metrics: A Deeper Dive
Beyond the qualitative assessment, green chemistry metrics such as E-Factor (mass of waste / mass of product) and Process Mass Intensity (PMI) (total mass in process / mass of product) provide a quantitative measure of the environmental impact of a chemical process.[9][10]
-
DES Synthesis: This method is expected to have a favorable E-Factor and PMI due to the recyclability of the solvent and the often simple work-up procedure that minimizes the use of additional solvents for extraction and purification.
-
Microwave-Assisted Synthesis: While offering a significant advantage in terms of reaction time and energy efficiency, the use of volatile organic solvents like acetonitrile can lead to a higher PMI if the solvent is not efficiently recovered and recycled.
-
Ultrasound-Assisted Synthesis: This method shows promise for a low environmental impact, especially when conducted in green solvents like water or ethanol at room temperature. The reduced reaction times and potentially high yields contribute to a lower E-Factor.
Conclusion and Future Perspectives
The synthesis of 2-aminoimidazoles has significantly benefited from the adoption of green chemistry principles. The use of deep eutectic solvents stands out as a particularly promising approach, offering a benign reaction medium, catalyst-free conditions, and simple product isolation. Microwave and ultrasound-assisted methods provide remarkable rate enhancements, leading to significant energy and time savings.
The choice of the most appropriate green synthesis method will ultimately depend on the specific requirements of the target molecule, available equipment, and scalability considerations. Future research should focus on the development of solvent-free (mechanochemical) methods, the use of biocatalysis, and the application of continuous flow technologies to further enhance the sustainability of 2-aminoimidazole synthesis. By embracing these innovative approaches, the scientific community can continue to advance the field of medicinal chemistry while minimizing its environmental footprint.
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A Senior Application Scientist's Guide to the Validation of 2-Aminoimidazole as a Biofilm Inhibitor
For researchers, scientists, and drug development professionals dedicated to combating the persistent challenge of bacterial biofilms, this guide provides an in-depth, objective comparison of 2-aminoimidazoles (2-AIs) as a promising class of biofilm inhibitors. We will delve into their mechanism of action, compare their performance against other alternatives with supporting experimental data, and provide detailed protocols for robust validation.
The Pressing Challenge of Biofilm-Mediated Resistance
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders bacteria notoriously resistant to conventional antibiotics and host immune responses, contributing to chronic infections and the failure of medical implants. The development of antibiofilm agents that do not rely on bactericidal mechanisms is a critical strategy to mitigate the rise of antibiotic resistance.
2-Aminoimidazoles: A Paradigm Shift in Biofilm Inhibition
2-Aminoimidazoles (2-AIs) have emerged as a significant class of small molecules that effectively inhibit and disperse biofilms across a broad spectrum of bacterial species.[1][2][3] Unlike traditional antibiotics, 2-AIs are typically non-bactericidal, meaning they do not kill the bacteria.[4] This characteristic is advantageous as it is less likely to impose a strong selective pressure for the development of resistance.[5]
Mechanism of Action: Disrupting Bacterial Communication and Adhesion
The primary mechanism of action for 2-AIs involves the disruption of bacterial two-component regulatory systems (TCS).[6][7] These signaling pathways are crucial for bacteria to sense and respond to their environment, including the signals that trigger biofilm formation.[8][9] By interfering with these systems, 2-AIs can prevent the initial attachment of bacteria to surfaces and inhibit the production of the EPS matrix that forms the structural integrity of the biofilm.
One of the well-studied pathways affected by 2-AIs is the CsgD regulatory network in Gram-negative bacteria like Salmonella. CsgD is a master regulator that controls the expression of genes responsible for the production of curli fimbriae (for adhesion) and cellulose (a key EPS component).[10][11][12] 2-AIs can downregulate the expression of csgD and its associated genes, such as adrA, which is involved in cellulose synthesis, thereby preventing biofilm formation.[5][13]
Figure 1: Proposed mechanism of 2-aminoimidazole (2-AI) as a biofilm inhibitor.
Comparative Efficacy of 2-Aminoimidazoles
To objectively evaluate the potential of 2-AIs, it is essential to compare their performance against other known biofilm inhibitors. The following table summarizes the efficacy of a representative 2-AI derivative (H10) and other biofilm inhibiting compounds against key bacterial pathogens.
| Compound Class | Specific Compound | Target Organism | IC50 / MBIC (µM) | EC50 / MBEC (µM) | Reference |
| 2-Aminoimidazole | H10 | P. aeruginosa | 31 | 46 | [4] |
| H10 | S. aureus | 12 | 100 | [4] | |
| Furanone | Furanone C-30 | P. aeruginosa | >128 µg/mL (>450) | >256 µg/mL (>900) | [14] |
| Benzimidazole | 5,6-dimethyl 2-ABI | P. aeruginosa | 4.0 | - | [15] |
| 2-ABI (parent) | P. aeruginosa | ~40 | 84 (DC50) | [15] | |
| Natural Product | Ellagic Acid C-11 | P. aeruginosa | >512 µg/mL (>1695) | >512 µg/mL (>1695) | [14] |
IC50 (Inhibitory Concentration 50%): The concentration of a compound that inhibits 50% of biofilm formation. EC50 (Effective Concentration 50%): The concentration of a compound that eradicates 50% of a pre-formed biofilm. MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an antimicrobial agent that inhibits the formation of a biofilm. MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. DC50 (Dispersion Concentration 50%): The concentration of a compound that disperses 50% of a pre-formed biofilm.
The data indicates that 2-AIs exhibit potent biofilm inhibitory and dispersal activities at micromolar concentrations. While some benzimidazole derivatives show higher potency in inhibiting biofilm formation, 2-AIs demonstrate a strong balance of both inhibitory and dispersal effects.
Experimental Validation Workflows
Rigorous and reproducible experimental validation is paramount in the assessment of any novel biofilm inhibitor. The following section provides detailed, step-by-step methodologies for key assays.
Figure 2: A generalized experimental workflow for the validation of biofilm inhibitors.
Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification
This assay provides a quantitative measure of the total biofilm biomass.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture in appropriate growth medium
-
Test compound (2-AI) and control vehicle (e.g., DMSO)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture to a standardized optical density (e.g., OD600 of 0.05) in fresh growth medium.
-
Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 100 µL of the test compound at various concentrations. Include positive (no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[16]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Drying: Invert the plate and allow it to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[17]
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader.[16][18]
Protocol 2: Resazurin Assay for Biofilm Viability
This assay assesses the metabolic activity of the cells within the biofilm, providing an indication of viability.
Materials:
-
Biofilms grown in 96-well plates (as in Protocol 1)
-
Resazurin solution (e.g., 0.15 mg/mL in PBS)[19]
-
PBS
-
Fluorescence microplate reader
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet Assay protocol.
-
Washing: Remove planktonic cells by washing the wells twice with PBS.
-
Resazurin Addition: Add 100 µL of fresh medium and 20 µL of resazurin solution to each well.[19]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.[19][20]
-
Quantification: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[19][21]
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and can be used with fluorescent stains to assess cell viability.
Materials:
-
Biofilms grown on glass-bottom dishes or slides
-
Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass coverslips) in the presence and absence of the test compound.
-
Staining: Gently wash the biofilms with PBS and stain with a combination of fluorescent dyes according to the manufacturer's protocol.
-
Imaging: Mount the sample on the confocal microscope. Acquire z-stack images through the thickness of the biofilm using appropriate laser excitation and emission filters.[22][23]
-
Image Analysis: Reconstruct 3D images from the z-stacks using imaging software to analyze biofilm structure, thickness, and the distribution of live and dead cells.
Concluding Remarks for the Practicing Scientist
The validation of 2-aminoimidazoles as biofilm inhibitors presents a compelling avenue for the development of novel therapeutics to combat biofilm-associated infections. Their non-bactericidal mechanism of action and broad-spectrum activity make them particularly attractive candidates.[2][3] Furthermore, their demonstrated synergy with conventional antibiotics offers the potential to restore the efficacy of existing drugs against resistant strains.[2][4]
By employing the rigorous, multi-faceted validation workflow outlined in this guide, researchers can confidently assess the antibiofilm potential of 2-AIs and other emerging compounds. The combination of quantitative biomass and viability assays with qualitative architectural analysis provides a comprehensive understanding of a compound's efficacy and mechanism of action. As we continue to explore and validate novel antibiofilm strategies, a commitment to robust and standardized methodologies will be paramount to translating promising laboratory findings into effective clinical solutions.
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A Researcher's Guide to Investigating the Cross-Reactivity of 1H-Imidazol-2-amine hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity profile of 1H-Imidazol-2-amine hydrochloride. We will delve into the scientific rationale for selecting a target panel, present detailed experimental protocols for robust in vitro assessment, and offer a template for data interpretation and comparison. Our approach is grounded in the principles of pharmacological screening to ensure the generation of reliable and translatable data.
Introduction to 1H-Imidazol-2-amine hydrochloride and the Rationale for Cross-Reactivity Studies
1H-Imidazol-2-amine hydrochloride, also known as 2-aminoimidazole hydrochloride, belongs to a class of compounds with significant therapeutic potential. The 2-aminoimidazole scaffold is a key structural motif in numerous marine alkaloids and has been utilized as a versatile building block in the design of modulators for a variety of biological targets.[1][2] A crucial aspect of its chemical structure is the 2-aminoimidazole group, which can act as a bioisostere of a guanidinium group.[1] This structural mimicry is significant because guanidine-containing compounds are known to interact with a range of receptors, including imidazoline and adrenergic receptors.[3][4]
Given this structural alert, a thorough investigation into the cross-reactivity of 1H-Imidazol-2-amine hydrochloride is not merely a routine check but a scientifically imperative step in its preclinical characterization. Understanding a compound's selectivity is paramount for predicting its therapeutic window and potential side-effect profile. Off-target interactions can lead to unforeseen adverse events or, in some cases, reveal novel therapeutic applications.
This guide will focus on a proposed primary target class for 1H-Imidazol-2-amine hydrochloride—the imidazoline and α2-adrenergic receptors—and a rationale-driven panel of other receptors to assess its selectivity.
Proposed Target Receptors and Rationale for Inclusion in a Cross-Reactivity Panel
Based on the structural characteristics of 1H-Imidazol-2-amine hydrochloride, a primary interaction with imidazoline receptors (IR) and α2-adrenergic receptors (α2-AR) is hypothesized. Imidazoline receptors are a class of non-adrenergic receptors that recognize compounds with an imidazoline or related heterocyclic structure.[5] Notably, there are two main subtypes, I1 and I2, which are involved in blood pressure regulation and other physiological processes.[5][6][7] Crucially, many I1-imidazoline receptor ligands also exhibit affinity for α2-adrenergic receptors.[8]
Therefore, a comprehensive cross-reactivity study should prioritize these receptors and include a broader panel to identify potential off-target activities.
Table 1: Proposed Receptor Panel for Cross-Reactivity Screening of 1H-Imidazol-2-amine hydrochloride
| Receptor Class | Specific Subtypes | Rationale for Inclusion |
| Imidazoline | I1, I2 | The 2-aminoimidazole moiety is structurally related to imidazoline ligands.[3] |
| Adrenergic | α1A, α1B, α1D, α2A, α2B, α2C, β1, β2 | High potential for cross-reactivity with α2 subtypes.[8] Other subtypes are included for comprehensive selectivity profiling. |
| Serotonergic | 5-HT1A, 5-HT2A, 5-HT3 | Common off-targets for nitrogen-containing heterocyclic compounds. |
| Dopaminergic | D1, D2, D3, D4, D5 | Important neurotransmitter systems to screen for CNS-related side effects. |
| Muscarinic | M1, M2, M3, M4, M5 | Guanidine derivatives have been shown to interact with muscarinic receptors.[4][9] |
| Histaminergic | H1, H2, H3 | The imidazole ring is a core component of histamine. |
Experimental Design and Protocols
A tiered approach to screening is recommended, starting with radioligand binding assays to determine the affinity of 1H-Imidazol-2-amine hydrochloride for the proposed receptor panel. This should be followed by functional assays for the receptors where significant binding is observed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Radioligand Competition Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[10] These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.
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A Comparative Guide to the Anticancer Activity of Imidazole Derivatives: IC50 Values and Mechanistic Insights
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and coordinate with metal ions make it a versatile pharmacophore.[1] In the realm of oncology, imidazole and its derivatives have emerged as a prolific source of novel therapeutic agents, demonstrating a broad spectrum of anticancer activities by modulating various biological targets.[1][2]
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives across a range of cancer cell lines. We will delve into the mechanistic underpinnings of their action and provide a detailed, field-proven protocol for determining these critical cytotoxicity metrics, ensuring that researchers can confidently and accurately evaluate their own novel compounds.
Comparative Analysis of IC50 Values
The potency of an anticancer compound is quantitatively expressed by its IC50 value, which represents the concentration of the drug required to inhibit the viability of cancer cells by 50%.[3] A lower IC50 value signifies a more potent compound. The following table summarizes the reported IC50 values for a selection of recently developed imidazole derivatives, highlighting their efficacy in diverse cancer cell lines.
| Imidazole Derivative Class | Specific Compound | Cancer Cell Line | IC50 Value (µM) | Putative Mechanism/Target | Reference |
| Benzimidazole-Cinnamide | Compound 21 | A549 (Lung) | 0.29 | Tubulin Polymerization Inhibitor | [4] |
| MDA-MB-231 (Breast) | 0.35 - 1.48 | Tubulin Polymerization Inhibitor | [4] | ||
| B16F10 (Melanoma) | 0.35 - 1.48 | Tubulin Polymerization Inhibitor | [4] | ||
| BT474 (Breast) | 0.35 - 1.48 | Tubulin Polymerization Inhibitor | [4] | ||
| 4T1 (Breast) | 0.35 - 1.48 | Tubulin Polymerization Inhibitor | [4] | ||
| Benzimidazole Sulfonamide | Compound 22 | A549 (Lung) | 0.15 | Tubulin Polymerization Inhibitor | [4] |
| HeLa (Cervical) | 0.21 | Tubulin Polymerization Inhibitor | [4] | ||
| HepG2 (Liver) | 0.33 | Tubulin Polymerization Inhibitor | [4] | ||
| MCF-7 (Breast) | 0.17 | Tubulin Polymerization Inhibitor | [4] | ||
| Imidazole-Chalcone | Compound 9j' | A549 (Lung) | 7.05 - 63.43 | Tubulin Polymerization Inhibitor | [5] |
| MCF-7 (Breast) | 7.05 - 63.43 | Tubulin Polymerization Inhibitor | [5] | ||
| MCF-7/MX (Resistant Breast) | 7.05 - 63.43 | Tubulin Polymerization Inhibitor | [5] | ||
| HepG2 (Liver) | 7.05 - 63.43 | Tubulin Polymerization Inhibitor | [5] | ||
| Benzimidazole-Urea | Compound 12a | MCF-7 (Breast) | Data not specified | VEGFR-2, EGFR, c-Met Inhibitor | [6] |
| A549 (Lung) | Data not specified | VEGFR-2, EGFR, c-Met Inhibitor | [6] | ||
| Triazole-Imidazole Hybrid | Compound 6 | PC3 (Prostate) | 0.097 | Apoptosis Induction | [7] |
| A549 (Lung) | 0.04 | Apoptosis Induction | [7] | ||
| MCF-7 (Breast) | 0.013 | Apoptosis Induction | [7] | ||
| A2780 (Ovarian) | 0.022 | Apoptosis Induction | [7] | ||
| Camptothecin-Imidazole | Compound 19b | MCF-7 (Breast) | 0.16 | Topoisomerase I Inhibitor | [8] |
| HCT-8 (Colon) | 0.06 | Topoisomerase I Inhibitor | [8] |
Note: The IC50 values can vary based on experimental conditions such as cell seeding density and incubation time.[3]
Key Mechanisms of Anticancer Action
Imidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes essential for tumor growth and survival.
-
Tubulin Polymerization Inhibition: A significant number of imidazole-based compounds function as antimitotic agents by disrupting microtubule dynamics. Microtubules are crucial for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these derivatives prevent its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
-
Kinase Inhibition: Many cellular signaling pathways that control proliferation, survival, and angiogenesis are driven by protein kinases. Imidazole derivatives have been designed to inhibit key kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and c-Met.[6] By blocking the ATP-binding site of these enzymes, the compounds shut down downstream signaling cascades.
-
Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA topological problems during replication and transcription. Certain imidazole derivatives can stabilize the complex between topoisomerase and DNA, leading to DNA strand breaks and triggering cell death.[8]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Imidazole-based HDAC inhibitors can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.[2]
Diagram: Inhibition of Tubulin Polymerization by Imidazole Derivatives
Caption: Imidazole derivatives can bind to tubulin, inhibiting microtubule polymerization and leading to G2/M cell cycle arrest and apoptosis.
Experimental Protocol: IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Causality Behind Experimental Choices:
-
Cell Seeding Density: The initial number of cells is critical. Too few, and the signal may be weak; too many, and cells may enter senescence, affecting results. An optimal density ensures logarithmic growth throughout the experiment.
-
Incubation Time: The duration of drug exposure (typically 24-72 hours) must be sufficient to observe a therapeutic effect but not so long that the control cells become over-confluent.[10]
-
Solvent Control: A vehicle control (e.g., DMSO) is essential to ensure that the solvent used to dissolve the drug does not have its own cytotoxic effects.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cell suspension to the predetermined optimal concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave edge wells filled with sterile PBS to minimize evaporation.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in complete cell culture medium to achieve a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for untreated controls and solvent controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the crystals.[10][11]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution.[10][12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[3]
-
Diagram: MTT Assay Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 value of a compound using the MTT cell viability assay.
Conclusion
The imidazole scaffold continues to be a highly valuable framework in the design of potent anticancer agents. The comparative IC50 data presented herein demonstrates the broad efficacy of imidazole derivatives against a multitude of cancer cell lines, operating through diverse and critical mechanisms of action. By understanding these mechanisms and employing robust, validated experimental protocols such as the MTT assay, researchers can effectively advance the discovery and development of next-generation cancer therapeutics. The continued exploration of structure-activity relationships and novel molecular hybridization strategies promises to further unlock the therapeutic potential of this remarkable heterocyclic core.[13]
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(9), 2497. [Link]
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Azam, F., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(15), 1447-1476. [Link]
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Singh, P., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]
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Oskuei, P. S., et al. (2021). Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic Chemistry, 109, 104719. [Link]
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MDPI. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(9), 2497. [Link]
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PubMed. (2021). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. International Journal of Molecular Sciences, 22(11), 5621. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
